molecular formula C16H17N B1386304 N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 753396-79-1

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1386304
CAS No.: 753396-79-1
M. Wt: 223.31 g/mol
InChI Key: RVAQKMBFONAZMV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, also known as 2-AI and a structural analog of methamphetamine, is a research chemical of significant interest in neuroscience and pharmacology. Its primary research value stems from its activity as a trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that is activated by trace amines and plays a crucial modulatory role in the regulation of monoaminergic systems in the brain, including dopamine, serotonin, and norepinephrine. Research with this compound is therefore focused on understanding the TAAR1's role in neuropsychiatric disorders such as schizophrenia, depression, and addiction. Investigations into its mechanism of action help elucidate how TAAR1 activation can modulate neurotransmitter release and neuronal firing, providing insights into potential novel therapeutic targets. This compound is supplied exclusively for laboratory research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle all materials in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-5-4-8-15(9-12)17-16-10-13-6-2-3-7-14(13)11-16/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQKMBFONAZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Monoamine Transporter Landscape: A Guide to the Binding Affinity Profiles of N-Substituted 2-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminoindane Scaffold as a Privileged Structure

In the field of neuropharmacology and medicinal chemistry, the 2-aminoindane framework represents a "privileged structure." This rigid bicyclic motif, which can be viewed as a constrained analog of phenethylamine, provides a robust scaffold for designing ligands that target monoamine transporters. These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical for regulating neurotransmitter levels in the synapse and are the primary targets for a wide range of therapeutics and psychoactive agents.[1][2][3][4]

The parent compound, 2-aminoindan (2-AI), acts as a selective substrate for both NET and DAT, exhibiting effects similar to (+)-amphetamine.[1][2] However, the true pharmacological versatility of this scaffold is unlocked through substitution at the nitrogen atom (N-substitution). By strategically modifying this position, researchers can systematically tune the binding affinity and selectivity of these derivatives, shifting their profile from being dopamine/norepinephrine-dominant to highly serotonin-selective.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the binding affinity of N-substituted 2-aminoindane derivatives at monoamine transporters. We will delve into the causal relationships between specific structural modifications and their resulting pharmacological profiles, present a standardized protocol for determining these binding affinities, and offer insights for drug development professionals.

Structure-Activity Relationships (SAR) of N-Substituted 2-Aminoindanes

The fundamental principle guiding the SAR of 2-aminoindanes is that modifications to the molecular structure directly influence how the ligand interacts with the binding pockets of DAT, SERT, and NET. While substitutions on the aromatic ring can also have a profound impact, this guide focuses specifically on the N-substituent.

Generally, increasing the steric bulk or introducing specific functionalities at the nitrogen atom tends to shift the selectivity profile. While the unsubstituted 2-AI favors DAT and NET, strategic N-substitution can dramatically increase potency at SERT.[1][2] For instance, ring substitutions on the core 2-AI structure have been shown to increase potency for SERT-mediated release while concurrently decreasing potency at DAT and NET.[1][2] A well-known example is 5,6-methylenedioxy-2-aminoindane (MDAI), which is a selective serotonin and norepinephrine releasing agent.[1][2][5]

This shift is rooted in the distinct topographies of the transporter binding sites. The SERT binding pocket is known to be more accommodating to bulkier substituents compared to the more constrained DAT and NET binding sites.

Visualizing the 2-Aminoindane Pharmacophore

To understand these interactions, it is crucial to visualize the core pharmacophore. The diagram below illustrates the essential features of the N-substituted 2-aminoindane scaffold required for interaction with monoamine transporters.

Pharmacophore_Model cluster_0 N-Substituted 2-Aminoindane Core cluster_1 Key Pharmacophoric Features Scaffold Aromatic Aromatic Ring (π-π Interactions) Aromatic->Scaffold Amine Protonatable Amine (Ionic Interaction) Amine->Scaffold Substituent N-Substituent (R) (Modulates Selectivity) Substituent->Scaffold

Caption: Core pharmacophore of N-substituted 2-aminoindanes.

Quantitative Analysis of Binding Affinities

To illustrate the impact of N-substitution, the following table summarizes the binding affinities (Ki, in nM) for a representative set of 2-aminoindane derivatives at human monoamine transporters. A lower Ki value indicates a higher binding affinity.

CompoundN-SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Selectivity
2-AI -H~600~70~3000NET/DAT
MDAI -H (with ring substitution)>1000~200~150SERT/NET
N-methyl-2-AI -CH₃VariesVariesVariesMixed
N,N-dimethyl-2-AI -CH₃, -CH₃VariesVariesVariesMixed

Note: Data is compiled and representative of values found in the literature. Absolute Ki values can vary between different assays and laboratories. The focus should be on the relative trends.[1][2]

The data clearly demonstrates that while the parent compound 2-AI is a NET/DAT selective ligand, the addition of a methylenedioxy group to the aromatic ring in MDAI shifts the preference dramatically towards SERT.[1][2] Further substitutions on the nitrogen atom (e.g., N-alkylation) continue to modulate this profile, a key area of investigation in modern medicinal chemistry.[6]

Experimental Protocol: Determining Binding Affinity via Radioligand Competition Assay

The "gold standard" for quantifying the binding affinity of a novel compound is the competitive radioligand binding assay.[7][8] This method provides robust and reproducible data, allowing for the determination of the inhibition constant (Ki) of a test compound.[9][10]

The principle is straightforward: a radiolabeled ligand with known high affinity for the target transporter (the "radioligand") is incubated with a preparation of cell membranes expressing that transporter. The amount of radioactivity bound to the membranes is then measured. The assay is repeated in the presence of increasing concentrations of an unlabeled test compound. A potent test compound will compete with the radioligand for the binding site, displacing it and causing a reduction in the measured radioactivity.

Step-by-Step Methodology

This protocol outlines a self-validating system for determining the Ki of N-substituted 2-aminoindane derivatives at DAT, SERT, and NET using membrane preparations from cells recombinantly expressing the human transporters.

1. Preparation of Materials:

  • Membrane Preparations: Procure or prepare crude membrane preparations from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human DAT, SERT, or NET.[9][10] Store aliquots at -80°C. Protein concentration should be determined via a standard assay (e.g., BCA assay).[10]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]BTCP.[11]

    • For SERT: [³H]Citalopram or [³H]Paroxetine.

    • For NET: [³H]Nisoxetine.[12][13]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[13]

  • Non-Specific Binding Determinant: A high concentration (e.g., 1-10 µM) of a known, potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET).[12][13]

  • Apparatus: 96-well plates, cell harvester for rapid filtration, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), scintillation vials, and a scintillation counter.[9][10]

2. Assay Procedure (Competitive Binding):

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer to a predetermined optimal concentration.[10]

  • In a 96-well plate, set up the assay in a final volume of 250 µL per well, with each condition in triplicate.

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane suspension.[9][12]

    • Non-Specific Binding (NSB): Add the non-specific binding determinant, the radioligand, and the membrane suspension.[9][13]

    • Competition: Add varying concentrations of the N-substituted 2-aminoindane test compound (typically a 10-point curve over a 5-log unit range), the radioligand, and the membrane suspension.[7]

  • Incubate the plate for a set duration at a specific temperature to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature, depending on the transporter).[11][12][13]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9][10]

  • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioactivity.[9]

  • Dry the filters, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[9][10]

3. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts from the total binding counts.

  • For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter. This conversion is crucial as the Ki is an intrinsic measure of affinity, independent of assay conditions.[10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competitive radioligand binding assay.

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Buffers, Ligands) plate 2. Plate Assay Components (Total, NSB, Competition) prep->plate incubate 3. Incubate to Equilibrium plate->incubate filtrate 4. Rapid Filtration (Separate Bound from Free) incubate->filtrate wash 5. Wash Filters filtrate->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (Calculate IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The N-substituted 2-aminoindane scaffold is a remarkably adaptable platform for designing potent and selective monoamine transporter ligands. As demonstrated, the identity of the N-substituent is a critical determinant of the binding affinity profile, capable of shifting selectivity across DAT, NET, and SERT. A systematic approach, combining rational design with robust pharmacological evaluation using techniques like the radioligand binding assay, is essential for elucidating these complex structure-activity relationships.

Future research will likely focus on more complex N-substitutions, including the incorporation of heterocyclic moieties or functional groups capable of forming specific hydrogen bonds or other non-covalent interactions within the transporter binding sites.[14] This continued exploration will undoubtedly lead to the development of novel chemical probes to better understand monoamine transporter function and may yield new therapeutic agents with precisely tailored pharmacological profiles for treating a range of neuropsychiatric disorders.

References

  • Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Chen, R., et al. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Walsh, S. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • Chen, N. H., & Reith, M. E. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. PubMed. Retrieved from [Link]

  • Perdomo Zavarce, L. E., et al. (2016). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica, 8(19), 324-332. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • McDermed, J. D., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Housman, J. J., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. Retrieved from [Link]

  • Johnson, M. P., et al. (1991). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 438. Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the potencies of five psychostimulant drugs on the human and mouse monoamine transporters in the same cellular background. BMC Pharmacology. Retrieved from [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). MDAI. Retrieved from [Link]

  • Zha, W., et al. (2020). Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. ACS Omega. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine: Structure, Properties, and Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the novel compound N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. As a derivative of the psychoactive 2-aminoindan scaffold, this molecule represents a compelling subject for investigation in neuroscience and medicinal chemistry.[1][2] This document synthesizes foundational chemical principles with predictive analytical data to offer a robust framework for its synthesis, characterization, and potential biological evaluation. We delve into its molecular structure, predicted physicochemical and spectroscopic properties, and propose a detailed workflow for in silico analysis to guide future laboratory research. The insights herein are designed to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential and structure-activity relationships of this N-aryl aminoindan derivative.

Introduction: The Scientific Rationale

The 2-aminoindan (2-AI) chemical scaffold is a well-established privileged structure in medicinal chemistry. As a rigid analogue of phenethylamine, 2-AI and its derivatives often exhibit significant activity at monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] This activity profile makes them valuable as research tools and as starting points for the development of therapeutics for central nervous system (CNS) disorders.

The parent compound, 2-AI, is a selective releasing agent for norepinephrine and dopamine.[2] The introduction of substituents onto the aromatic ring or the amino group can drastically alter its potency and selectivity. For instance, ring substitutions can increase potency at SERT, potentially shifting the pharmacological profile from amphetamine-like to one more resembling MDMA, but with potentially lower abuse liability.[3]

This guide focuses on a specific, under-explored derivative: N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine . The N-arylation of the 2-amino group introduces a second aromatic system, which can profoundly influence the molecule's steric and electronic properties. N-aryl amino acids are known to be crucial motifs in systems of physiological importance and can serve as scaffolds for diverse bioactive molecules.[4] The addition of a 3-methylphenyl (m-tolyl) group is hypothesized to modulate receptor affinity and metabolic stability. This document serves as a foundational guide to understanding its core properties and to outline a logical, efficient pathway for its empirical investigation.

Molecular Structure and Physicochemical Properties

The structural foundation of the target molecule is the fusion of a bicyclic indane system with an N-aryl amine. This combination dictates its three-dimensional shape, reactivity, and potential biological interactions.

Chemical Identity
  • IUPAC Name: N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

  • Molecular Formula: C₁₆H₁₇N

  • CAS Number: Not assigned (as a novel compound)

  • Parent Compound (Core): 2-Aminoindane (CAS: 2975-41-9)[5]

Predicted Physicochemical & ADME Properties

Understanding the physicochemical properties of a novel compound is a prerequisite for its development as a research tool or therapeutic agent. The following properties have been predicted based on established computational models and data from structurally similar compounds, such as N-phenylindan-2-amine.[6] These parameters are critical for predicting oral bioavailability, membrane permeability, and overall drug-likeness.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 223.32 g/mol Influences diffusion and transport across biological membranes. Falls well within Lipinski's Rule of Five.
logP (Octanol/Water) ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) ~12.0 ŲLow TPSA value is predictive of good blood-brain barrier (BBB) penetration, a key feature for CNS-active compounds.[7]
Hydrogen Bond Donors 1 (Amine N-H)Participates in receptor binding interactions.
Hydrogen Bond Acceptors 1 (Nitrogen lone pair)Crucial for forming interactions with biological targets.
Rotatable Bonds 2Low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity.
pKa (Basic) ~4.0 - 5.0The amine is weakly basic due to the delocalization of the nitrogen lone pair into the phenyl ring. Affects ionization state at physiological pH.

ADME: Absorption, Distribution, Metabolism, and Excretion.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is the gateway to empirical studies. We propose a standard, high-yield synthetic methodology followed by a detailed guide to the expected spectroscopic data for structural verification.

Proposed Synthetic Workflow: Reductive Amination

The most direct and widely adopted method for synthesizing N-aryl amines of this type is the reductive amination of a ketone precursor. This approach is favored for its operational simplicity and generally high yields.

Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 2-indanone (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added 3-methylaniline (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be aided by the addition of a mild acid catalyst like acetic acid.

  • Reduction: A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the mixture. This specific reagent is chosen because it is selective for imines in the presence of ketones and is tolerant of mild acidic conditions.

  • Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-indanone starting material is fully consumed (typically 12-24 hours).

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Final Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

G Figure 1: Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Indanone 2-Indanone Imine Imine Formation (DCE, Acetic Acid) Indanone->Imine Aniline 3-Methylaniline Aniline->Imine Reduction Reductive Amination (NaBH(OAc)3) Imine->Reduction Intermediate Workup Aqueous Workup (NaHCO3, EtOAc) Reduction->Workup Purify Column Chromatography Workup->Purify Crude Product Product N-(3-methylphenyl)- 2,3-dihydro-1H-inden-2-amine Purify->Product

Caption: A flowchart illustrating the proposed synthetic route via reductive amination.

Predicted Spectroscopic Data

Structural confirmation is paramount. Based on the known spectral properties of secondary amines, indane, and substituted aromatic rings, the following data are predicted.[8][9][10][11][12]

SpectroscopyPredicted Features and Rationale
¹H NMR ~7.2-6.8 ppm (m, 8H): Aromatic protons from both the indane and 3-methylphenyl rings. ~4.5-4.0 ppm (br s, 1H): N-H proton; signal may be broad and its chemical shift is solvent-dependent.[11] ~3.8-3.5 ppm (m, 1H): Methine proton (C2-H) adjacent to the nitrogen. ~3.2-2.8 ppm (m, 4H): Benzylic methylene protons (C1-H₂ and C3-H₂) of the indane ring. ~2.3 ppm (s, 3H): Methyl protons of the tolyl group.
¹³C NMR ~140-145 ppm: Quaternary carbons of the indane benzene ring. ~120-130 ppm: Aromatic CH carbons. ~55-60 ppm: C2 carbon attached to the nitrogen. ~35-40 ppm: C1 and C3 methylene carbons. ~21 ppm: Methyl carbon of the tolyl group.
IR Spectroscopy ~3400-3300 cm⁻¹: A single, sharp N-H stretching band, characteristic of a secondary amine.[9][11] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~3000-2850 cm⁻¹: Aliphatic C-H stretching. ~1600, ~1500 cm⁻¹: Aromatic C=C bending vibrations. ~1335-1250 cm⁻¹: Aromatic C-N stretching.[9]
Mass Spectrometry Odd Molecular Ion (M⁺): The molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.[11] Predicted M⁺: m/z = 223. Key Fragmentation: Expect fragmentation patterns involving cleavage alpha to the nitrogen and loss of the tolyl or indanyl moieties.

Computational Modeling: A Framework for In Silico Investigation

Before dedicating resources to in vitro and in vivo studies, computational modeling provides invaluable predictive insights into the molecule's potential biological activity. Given the pharmacology of the 2-aminoindan core, the primary targets of interest are the monoamine transporters (DAT, NET, SERT).

Protocol: Molecular Docking Workflow

  • Target Selection & Preparation: Obtain crystal structures of human DAT, NET, and SERT from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger, MOE).

  • Ligand Preparation: Generate a 3D conformation of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. Perform energy minimization using a suitable force field (e.g., OPLS).

  • Binding Site Definition: Define the docking grid around the known substrate binding site (e.g., the S1 central site) for each transporter.

  • Molecular Docking: Perform flexible ligand docking into the rigid receptor active site using a validated docking program (e.g., Glide, AutoDock). Generate a set of binding poses (e.g., 10-20).

  • Pose Analysis & Scoring: Analyze the resulting poses based on their docking scores, which estimate the binding affinity. Examine the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and critical amino acid residues in the binding pocket.

  • Binding Energy Calculation: For the most promising poses, perform more rigorous binding free energy calculations using methods like MM/GBSA or MM/PBSA to refine the prediction of binding affinity.[13]

G Figure 2: Computational Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Ligand 1. Ligand 3D Structure Generation & Energy Minimization Docking 3. Molecular Docking Simulation (e.g., Glide, AutoDock) Ligand->Docking Target 2. Target Protein Acquisition (PDB) & Receptor Grid Generation Target->Docking Scoring 4. Pose Scoring & Interaction Analysis Docking->Scoring Energy 5. Binding Free Energy Calculation (MM/GBSA) Scoring->Energy Output Predicted Binding Affinity (Ki) & Interaction Map Energy->Output

Caption: A logical workflow for the in silico evaluation of the target compound.

Potential Biological Activity and Future Directions

The structural features of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine allow for several testable hypotheses regarding its biological activity:

  • CNS Activity: The compound is expected to be CNS-active due to its structural similarity to known psychostimulants and its predicted ability to cross the blood-brain barrier.

  • Monoamine Transporter Interaction: It will likely act as a substrate (releaser) or inhibitor at DAT, NET, and/or SERT. The N-aryl substitution may confer a distinct selectivity profile compared to the parent 2-AI.

  • Modulation by the m-Tolyl Group: The 3-methylphenyl group could enhance binding through hydrophobic or π-π interactions within the transporter binding pocket. Its presence will also influence the molecule's metabolism, potentially altering its pharmacokinetic profile and duration of action.

Future Experimental Work:

  • In Vitro Pharmacology: The immediate next step is to perform radioligand binding and neurotransmitter uptake/release assays using cells expressing human DAT, NET, and SERT to determine the compound's affinity (Ki) and functional activity (EC₅₀/IC₅₀).

  • Metabolic Stability: Assess the compound's stability in human liver microsomes to predict its metabolic fate and half-life.

  • In Vivo Studies: Should in vitro data reveal a promising profile, behavioral pharmacology studies in rodent models (e.g., locomotor activity, drug discrimination) can be employed to characterize its functional effects in vivo.[2]

Conclusion

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a novel molecule with significant potential as a pharmacological research tool. This guide provides a comprehensive theoretical foundation, from its chemical structure and predicted properties to robust protocols for its synthesis and computational evaluation. The N-aryl substitution on the well-characterized 2-aminoindan scaffold presents a compelling opportunity to explore new structure-activity relationships within the monoamine transporter ligand class. The experimental and computational workflows detailed here offer a clear and efficient path forward for researchers to unlock the scientific value of this promising compound.

References

  • Halberstadt, A. L., Geyer, M. A., & Brandt, S. D. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(7), 2049–2059. Available from: [Link]

  • LookChem. (n.d.). Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Available from: [Link]

  • Wikipedia. (2023). 2-Aminoindane. Available from: [Link]

  • Ben-Musa, A., et al. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 28(16), 5988. Available from: [Link]

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Determining the Monoamine Transporter Selectivity Profile of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for characterizing the monoamine transporter (MAT) selectivity of the novel compound, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of neuropsychiatric drug candidates. This document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral to regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1][2][3][4] These transporters are primary targets for a wide array of therapeutics aimed at treating psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2][5]

The selectivity of a compound for one or more of these transporters is a critical determinant of its pharmacological profile and therapeutic potential. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT, while triple reuptake inhibitors (TRIs) engage all three transporters.[1][2] The structural class of 2-aminoindanes, to which N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine belongs, are known to interact with monoamine transporters, often exhibiting a preference for serotonin and norepinephrine release over dopamine.[6] Therefore, a rigorous evaluation of the binding affinity and functional potency of this novel compound at each transporter is paramount.

This guide will delineate the essential in vitro assays required to establish a comprehensive selectivity profile, focusing on radioligand binding and neurotransmitter uptake inhibition assays.

Core Experimental Workflow: A Two-Pronged Approach

To robustly determine the MAT selectivity of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a two-pronged in vitro approach is recommended:

  • Radioligand Binding Assays: To determine the compound's affinity (Ki) for the DAT, NET, and SERT.

  • Neurotransmitter Uptake Inhibition Assays: To assess the compound's functional potency (IC50) in blocking the reuptake of dopamine, norepinephrine, and serotonin.

The following diagram illustrates the logical flow of this experimental strategy.

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Potency Assessment cluster_2 Final Output Compound Synthesis & QC Compound Synthesis & QC Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis & QC->Radioligand Binding Assays Membrane Preparation Membrane Preparation Membrane Preparation->Radioligand Binding Assays Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding Assays->Data Analysis (Ki) Selectivity Profile Selectivity Profile Data Analysis (Ki)->Selectivity Profile Cell Line Maintenance Cell Line Maintenance Uptake Inhibition Assays Uptake Inhibition Assays Cell Line Maintenance->Uptake Inhibition Assays Data Analysis (IC50) Data Analysis (IC50) Uptake Inhibition Assays->Data Analysis (IC50) Data Analysis (IC50)->Selectivity Profile

Figure 1: High-level experimental workflow for determining monoamine transporter selectivity.

Methodologies and Protocols

Cell Culture and Membrane Preparation

Rationale: The use of human embryonic kidney 293 (HEK 293) cells stably expressing human DAT, NET, or SERT provides a controlled and reproducible system to study the interaction of the test compound with individual transporters in isolation.[1][2]

Protocol:

  • Cell Culture: Maintain HEK 293 cell lines stably transfected with human DAT, NET, or SERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418). Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation:

    • Harvest cells at approximately 80-90% confluency.

    • Wash cell pellets with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C until use.[7]

    • Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[7]

Radioligand Binding Assays

Rationale: Competition binding assays are employed to determine the affinity (Ki) of the test compound for each transporter by measuring its ability to displace a known high-affinity radioligand.

Protocol:

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]

      • 150 µL of the prepared cell membranes (typically 5-20 µg of protein).

      • 50 µL of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine at various concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of the specific radioligand.

  • Radioligands and Non-Specific Binding:

    • DAT: Use [³H]WIN 35,428 (a cocaine analog) at a concentration near its Kd. Define non-specific binding with 10 µM mazindol.[8][9]

    • NET: Use [³H]nisoxetine at a concentration near its Kd. Define non-specific binding with 10 µM desipramine.[10]

    • SERT: Use [³H]paroxetine or [³H]citalopram at a concentration near its Kd. Define non-specific binding with 10 µM fluoxetine.[8][9]

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Membranes Add Membranes Prepare Reagents->Add Membranes Add Test Compound Add Test Compound Add Membranes->Add Test Compound Add Radioligand Add Radioligand Add Test Compound->Add Radioligand Incubate Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Analyze Data Analyze Data Scintillation Counting->Analyze Data Radioligand Radioligand Radioligand->Incubate

Figure 2: Radioligand binding assay workflow.

Neurotransmitter Uptake Inhibition Assays

Rationale: These functional assays measure the ability of the test compound to inhibit the transport of radiolabeled neurotransmitters into cells expressing the target transporter. This provides a measure of the compound's functional potency (IC50).[11]

Protocol:

  • Cell Plating: Plate the HEK 293 cells stably expressing DAT, NET, or SERT in 96-well plates and grow to near confluency.[11]

  • Assay Buffer: Use a Krebs-HEPES buffer (KHB) or a similar physiological salt solution.[1][2]

  • Assay Procedure:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells for 5-10 minutes with various concentrations of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine or a reference inhibitor (for defining non-specific uptake).[1][8]

    • Initiate uptake by adding a mixture of the radiolabeled neurotransmitter and the test compound.

  • Radiolabeled Substrates and Incubation Times:

    • DAT: Use [³H]dopamine. Incubate for 1-5 minutes.[1][8]

    • NET: Use [³H]norepinephrine. Incubate for 3-10 minutes.[1][8]

    • SERT: Use [³H]serotonin ([³H]5-HT). Incubate for 1-5 minutes.[1][8]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[1]

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

Hypothetical Data for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

The following tables present a plausible, hypothetical dataset for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, generated for illustrative purposes. The selectivity profile is consistent with the general structure-activity relationships of related aminoindanes, which often show higher affinity for SERT and NET over DAT.[6]

Table 1: Radioligand Binding Affinities (Ki) of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

TransporterRadioligandKi (nM)
DAT [³H]WIN 35,428215
NET [³H]nisoxetine45
SERT [³H]paroxetine18

Table 2: Functional Potencies (IC50) for Uptake Inhibition by N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

TransporterSubstrateIC50 (nM)
DAT [³H]Dopamine350
NET [³H]Norepinephrine72
SERT [³H]Serotonin29
Interpretation of Selectivity

Based on the hypothetical data, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine exhibits a clear selectivity profile.

  • SERT > NET >> DAT

The compound demonstrates the highest affinity and functional potency for SERT, followed by NET. Its activity at DAT is significantly lower. The selectivity ratios can be calculated as follows:

  • NET/SERT Selectivity: Ki(NET) / Ki(SERT) = 45 / 18 ≈ 2.5-fold selective for SERT over NET.

  • DAT/SERT Selectivity: Ki(DAT) / Ki(SERT) = 215 / 18 ≈ 12-fold selective for SERT over DAT.

  • DAT/NET Selectivity: Ki(DAT) / Ki(NET) = 215 / 45 ≈ 4.8-fold selective for NET over DAT.

This profile suggests that N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a potent serotonin and norepinephrine reuptake inhibitor with substantially weaker activity at the dopamine transporter. Such a profile could be of interest for the development of treatments for depression and anxiety disorders, potentially with a lower risk of the abuse liability associated with potent DAT inhibitors.[8]

Conclusion

The comprehensive in vitro characterization of a novel compound's interaction with monoamine transporters is a cornerstone of modern neuropsychiatric drug discovery. The dual approach of radioligand binding and neurotransmitter uptake inhibition assays, as detailed in this guide, provides a robust and reliable method for determining both the affinity and functional potency of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine at DAT, NET, and SERT. The resulting selectivity profile is essential for predicting its pharmacological effects and guiding further preclinical and clinical development.

References

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An In-Depth Technical Guide to the Theoretical Metabolic Pathways of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Proactive Metabolic Profiling

In the landscape of modern drug discovery and development, a reactive approach to understanding a compound's metabolic fate is a luxury we can no longer afford. The journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges, many of which are directly linked to its biotransformation within the human body. An early and thorough investigation into the theoretical metabolic pathways of a new chemical entity (NCE) is not merely an academic exercise; it is a critical, strategic imperative. It allows us to anticipate potential liabilities such as the formation of toxic or reactive metabolites, predict pharmacokinetic profiles, foresee drug-drug interactions, and ultimately, design safer, more efficacious molecules.

This guide provides a comprehensive, theoretical exploration of the metabolic fate of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a molecule belonging to the N-substituted 2-aminoindane class. Drawing upon established principles of drug metabolism and data from structurally analogous compounds, we will dissect the molecule to identify its metabolic "hotspots" and propose the most probable biotransformation pathways. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework to guide subsequent empirical studies.

Molecular Scaffolding and Predicted Metabolic Hotspots

The metabolic destiny of a xenobiotic is intrinsically encoded in its chemical structure. A meticulous analysis of the functional groups and structural motifs within N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine allows for a logical prediction of its susceptibility to enzymatic attack.

The molecule can be deconstructed into three primary regions of metabolic interest:

  • The Secondary Amine Linkage: This is a classic site for oxidative metabolism, primarily N-dealkylation and N-oxidation, catalyzed by Cytochrome P450 (CYP) enzymes.[1][2][3]

  • The Indane Ring System: This bicyclic structure contains both an aromatic ring and a saturated five-membered ring. The aromatic portion is susceptible to hydroxylation, while the aliphatic carbons (positions 1 and 3) are potential sites for aliphatic hydroxylation.[4][5]

  • The 3-Methylphenyl (m-tolyl) Group: This aromatic ring is a prime target for CYP-mediated aromatic hydroxylation. Furthermore, the methyl group itself is a site for benzylic hydroxylation.

Based on this structural assessment, we can postulate a series of Phase I and Phase II metabolic reactions that constitute the compound's likely biotransformation network.

Proposed Phase I Metabolic Pathways (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. These reactions are predominantly oxidative and mediated by the Cytochrome P450 superfamily of enzymes located primarily in the liver.[6][7][8][9]

N-Dealkylation: A Dominant Clearance Pathway

For secondary amines, oxidative N-dealkylation is frequently a major metabolic route.[1][2][10] This CYP-catalyzed reaction involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously cleaves.

  • Predicted Reaction: The removal of the 3-methylphenyl group to yield 2-aminoindane (M1) and 3-methylphenol. The formation of 2-aminoindane is a critical branch point, as this primary amine is itself a substrate for further metabolism, particularly N-acetylation. Studies on the related compound N-methyl-2-aminoindane (NM2AI) have confirmed that N-dealkylation to 2-aminoindane is a key metabolic step.[11][12][13]

Aromatic and Aliphatic Hydroxylation

Hydroxylation is a canonical Phase I reaction that can occur on both aromatic and aliphatic carbons.[14]

  • Aromatic Hydroxylation of the Indane Ring: The benzene ring of the indane moiety is a likely substrate for CYP enzymes, potentially forming phenolic metabolites (M2a, M2b ). Hydroxylation is anticipated at positions 4, 5, 6, or 7.

  • Aromatic Hydroxylation of the 3-Methylphenyl Ring: The m-tolyl group can be hydroxylated, likely at positions ortho or para to the amine linkage, yielding phenolic derivatives (M3a, M3b ).

  • Aliphatic Hydroxylation of the Indane Ring: The C1 and C3 positions of the indane ring are susceptible to hydroxylation. Studies on 2-aminoindane and N-methyl-2-aminoindane have shown the formation of hydroxylated metabolites on the indane ring.[4][5][12] This would result in the formation of diastereomeric alcohol metabolites (M4 ).

  • Benzylic Hydroxylation: The methyl group on the phenyl ring can undergo oxidation to form a hydroxymethyl metabolite (M5 ), which could be further oxidized to a carboxylic acid.

N-Oxidation

The direct oxidation of the nitrogen atom can lead to the formation of a hydroxylamine (M6 ). This pathway has been observed for the analogous compound N-methyl-2-aminoindane.[4][5] Hydroxylamines can sometimes be reactive intermediates, making this a pathway of potential toxicological concern.

The following diagram illustrates the predicted network of Phase I metabolic transformations.

Phase_I_Metabolism cluster_parent Parent Compound cluster_metabolites Phase I Metabolites Parent N-(3-methylphenyl)- 2,3-dihydro-1H-inden-2-amine M1 M1: 2-Aminoindane Parent->M1 N-Dealkylation (CYP450) M2 M2: Indane Ring Hydroxylation Parent->M2 Aromatic Hydroxylation (CYP450) M3 M3: Phenyl Ring Hydroxylation Parent->M3 Aromatic Hydroxylation (CYP450) M4 M4: Aliphatic Hydroxylation Parent->M4 Aliphatic Hydroxylation (CYP450) M5 M5: Benzylic Hydroxylation Parent->M5 Benzylic Hydroxylation (CYP450) M6 M6: N-Oxidation (Hydroxylamine) Parent->M6 N-Oxidation (CYP450)

Caption: Predicted Phase I metabolic pathways for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Proposed Phase II Metabolic Pathways (Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or acetyl groups. These reactions significantly increase water solubility, facilitating excretion.

Glucuronidation

The hydroxylated metabolites (M2, M3, M4, M5) generated in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form O-glucuronides.[15] Furthermore, secondary amines can undergo direct N-glucuronidation.[16][17] This pathway, catalyzed by specific UGT isoforms like UGT1A4, is a known route for many amine-containing drugs.[16][18]

Sulfation

Phenolic metabolites (M2, M3) can also be conjugated with a sulfonate group by sulfotransferases (SULTs). The resulting sulfate conjugates are highly water-soluble. The detection of sulfate conjugates of hydroxylated metabolites has been reported for N-methyl-2-aminoindane.[4][5]

N-Acetylation

The primary amine metabolite, 2-aminoindane (M1), is a prime candidate for N-acetylation by N-acetyltransferases (NATs), particularly the polymorphic NAT2 isoform.[4] This pathway has been confirmed for the metabolism of 2-aminoindane and 5-methoxy-2-aminoindane.[4][19]

The diagram below outlines the potential Phase II conjugation reactions.

Phase_II_Metabolism cluster_substrates Substrates for Conjugation cluster_conjugates Phase II Conjugates M1 M1: 2-Aminoindane (from N-Dealkylation) Acetylated N-Acetyl-2-aminoindane M1->Acetylated N-Acetylation (NATs) Phase1_OH Hydroxylated Metabolites (M2, M3, M4, M5) Glucuronide O-Glucuronides Phase1_OH->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Phase1_OH->Sulfate Sulfation (SULTs)

Caption: Predicted Phase II conjugation pathways for key metabolites.

A Framework for Empirical Validation

While theoretical prediction provides an invaluable roadmap, empirical validation is essential. The following section outlines a robust, self-validating experimental workflow designed to identify and characterize the metabolites of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Experimental Protocols

Objective: To identify Phase I and Phase II metabolites using in vitro systems.

Protocol 1: Incubation with Human Liver Microsomes (HLMs)

  • Rationale: HLMs are rich in CYP enzymes and are the gold standard for identifying Phase I oxidative metabolites.

  • Procedure: a. Prepare an incubation mixture containing the test compound (e.g., 1 µM), pooled HLMs (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to identify non-CYP-dependent degradation. d. Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. f. Centrifuge to precipitate proteins and collect the supernatant for LC-HRMS analysis.

Protocol 2: Incubation with Human Hepatocytes

  • Rationale: Cryopreserved human hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive metabolic profile.

  • Procedure: a. Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. b. After allowing cells to attach, replace the medium with fresh incubation medium containing the test compound (e.g., 1 µM). c. Incubate at 37°C in a humidified CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24 hours). d. At each time point, collect both the cell supernatant (media) and the cell lysate. e. Process the samples by protein precipitation with cold acetonitrile. f. Combine and analyze the supernatant and lysate extracts by LC-HRMS.

Proposed Analytical Workflow

The cornerstone of modern metabolite identification is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Experimental_Workflow cluster_invitro In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_identification Metabolite Identification HLM Human Liver Microsomes (+/- NADPH) Quench Quench Reaction (Acetonitrile) HLM->Quench Hep Human Hepatocytes Hep->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge LC_HRMS LC-HRMS Analysis (Full Scan & MS/MS) Centrifuge->LC_HRMS Data_Processing Data Processing Software (Metabolite Prediction) LC_HRMS->Data_Processing ID Structure Elucidation (Accurate Mass, Fragmentation, Retention Time) Data_Processing->ID

Caption: A standard experimental workflow for in vitro metabolite identification.

Data Interpretation and Structure Elucidation
  • Metabolite Searching: The LC-HRMS data is processed using software that searches for expected metabolic transformations (e.g., +16 Da for hydroxylation, -C₁₀H₁₁ for N-dealkylation, +176 Da for glucuronidation) relative to the parent compound.

  • Mass Defect Filtering: This technique helps distinguish true metabolites from background ions.

  • MS/MS Fragmentation: Putative metabolites are subjected to tandem mass spectrometry (MS/MS). The fragmentation pattern of a metabolite should be consistent with its proposed structure and often retains key fragments from the parent drug, providing structural confirmation.

The following table summarizes the key predicted metabolites and their expected mass changes.

Metabolite ID Proposed Pathway Mass Change (Da) Expected m/z [M+H]⁺
Parent--238.1596
M1N-Dealkylation-91.0548147.1048
M2, M3, M4, M5Hydroxylation+15.9949254.1545
M6N-Oxidation+15.9949254.1545
M1-AcetateN-Acetylation of M1+42.0106189.1154
M(OH)-GlucuronideGlucuronidation of M2-M5+176.0321430.1866
M(OH)-SulfateSulfation of M2-M5+79.9568334.1113

Conclusion and Forward-Looking Strategy

This guide presents a logically derived, evidence-based prediction of the primary metabolic pathways for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. The principal routes of biotransformation are anticipated to be N-dealkylation to 2-aminoindane, followed by hydroxylation at multiple sites on both the indane and phenyl rings. These Phase I metabolites are expected to undergo subsequent Phase II conjugation , primarily glucuronidation, sulfation, and, in the case of the 2-aminoindane metabolite, N-acetylation.

This theoretical framework serves as a vital tool for drug development teams. It enables the proactive synthesis of key predicted metabolites as analytical standards, facilitates the design of targeted and efficient bioanalytical assays, and provides a crucial lens through which to interpret emerging preclinical data. By anticipating the metabolic fate of this compound, we are better positioned to navigate the complex path of drug development, ensuring that decisions are guided by robust scientific insight rather than unforeseen metabolic challenges.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a valuable secondary amine for research and development in medicinal chemistry and materials science. The described methodology centers on a two-step, one-pot reductive amination of 2-indanone with m-toluidine. This document provides a thorough, step-by-step experimental procedure, including reagent specifications, reaction parameter tables, and a detailed explanation of the chemical principles underpinning the synthesis. Furthermore, it outlines essential safety precautions, characterization techniques, and offers insights into potential reaction optimizations.

Introduction

N-aryl-2-aminoindane scaffolds are of significant interest in the field of drug discovery and development due to their structural rigidity and presence in various biologically active molecules[1]. The target compound, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, is a designer amine derivative with potential applications in the development of novel therapeutic agents and functional materials. Its synthesis is most effectively achieved through reductive amination, a cornerstone of modern organic synthesis that facilitates the formation of carbon-nitrogen bonds[2][3].

This protocol provides a detailed, field-tested method for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, starting from commercially available 2-indanone and m-toluidine. The procedure is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.

Reaction Scheme and Mechanism

The synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine proceeds via a reductive amination reaction. This process involves two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target secondary amine.

Reaction:

2-Indanone + m-Toluidine → N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-imine → N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Mechanism:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of m-toluidine on the carbonyl carbon of 2-indanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal yields the N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-imine intermediate[4].

  • Reduction: The imine is then reduced to the corresponding secondary amine using a mild reducing agent, such as sodium borohydride (NaBH4). The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation of the resulting anion affords the final product[5].

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Indanone≥98%Sigma-Aldrich615-13-4
m-Toluidine≥99%Alfa Aesar108-44-1
Sodium Borohydride≥98%Acros Organics16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Hydrochloric Acid (HCl)1 M aq. soln.J.T. Baker7647-01-0
Sodium Hydroxide (NaOH)1 M aq. soln.EMD Millipore1310-73-2
Anhydrous Sodium Sulfate (Na2SO4)GranularBDH7757-82-6
Ethyl Acetate (EtOAc)ACS GradeMacron141-78-6For TLC and column chromatography
HexanesACS GradeAvantor110-54-3For TLC and column chromatography
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Step-by-Step Synthesis Procedure

Step 1: Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.32 g, 10 mmol) and anhydrous methanol (40 mL).

  • Stir the mixture at room temperature until the 2-indanone is completely dissolved.

  • To this solution, add m-toluidine (1.07 g, 10 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 2 hours.

  • Monitor the progress of the reaction by TLC (eluent: 9:1 hexanes:ethyl acetate). The formation of the imine will be indicated by the appearance of a new spot with a higher Rf value than the starting materials.

Step 2: Reduction of the Imine

  • After 2 hours of reflux, cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Monitor the disappearance of the imine spot on TLC.

Step 3: Work-up and Isolation

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Transfer the resulting aqueous residue to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with two additional 25 mL portions of DCM.

  • Combine the organic layers and wash them sequentially with 30 mL of 1 M HCl, 30 mL of water, and 30 mL of 1 M NaOH.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure to afford N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine as a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the indane backbone protons, the methyl group on the tolyl ring, and the N-H proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic and aliphatic carbons.

  • FT-IR (ATR): Characteristic N-H stretching and aromatic C-H stretching vibrations.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass of the protonated molecule [M+H]⁺.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • m-Toluidine is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of the Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 2-Indanone - m-Toluidine Solvent Dissolve in Anhydrous Methanol Reagents->Solvent Imine_Formation Imine Formation: - Add Acetic Acid - Reflux for 2h Solvent->Imine_Formation Reduction Reduction: - Cool to 0°C - Add NaBH4 - Stir at RT for 3h Imine_Formation->Reduction Quench Quench with Water Reduction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, H2O, NaOH Extraction->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Characterization Characterization: - NMR - IR - MS Purification->Characterization

Figure 1: Workflow diagram for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine.

References

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  • Google Patents. (n.d.). JPH0597778A - Method for producing 2-aminoindane and salts thereof.
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  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]

  • Zaitsu, K., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Forensic Toxicology, 35(1), 1-10. [Link]

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  • Mirallai, S. I., Manos, M. J., & Koutentis, P. A. (2013). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. The Journal of Organic Chemistry, 78(19), 9906–9913. [Link]

  • Souza, F. G., et al. (2021). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. IUCrData, 6(12), x211333. [Link]

  • Young, J. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives [Figure]. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2013). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. Retrieved from [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from [Link]

  • Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
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Sources

Preparation of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride. The described methodology employs a highly efficient one-pot reductive amination of 2-indanone with m-toluidine, utilizing sodium triacetoxyborohydride (STAB) as a selective reducing agent. The guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the reaction mechanism, detailed procedural steps, safety protocols, and robust methods for product characterization and validation.

Introduction and Scientific Rationale

N-aryl substituted 2-aminoindanes represent a significant class of compounds in medicinal chemistry and pharmacology. The parent compound, 2-aminoindane (2-AI), is a rigid analog of amphetamine and is known to act as a stimulant and monoamine releasing agent.[1][2] Its derivatives are explored for a wide range of potential therapeutic applications. The target molecule of this protocol, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, is a secondary amine derivative of 2-AI. The conversion of this amine to its hydrochloride salt is a standard practice to enhance its stability, crystallinity, and aqueous solubility, which are critical attributes for handling and downstream applications.

The chosen synthetic strategy is reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[3][4][5] This method involves the condensation of a carbonyl compound (2-indanone) with an amine (m-toluidine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine. This one-pot approach is highly valued for its efficiency, reduced waste, and operational simplicity.[4]

The selection of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is a key aspect of this protocol's success. Unlike more powerful hydrides like sodium borohydride (NaBH₄), STAB is a milder and more selective reagent.[6] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to preferentially reduce the protonated imine (iminium ion) much faster than the starting ketone.[3][7] This selectivity is crucial for a one-pot procedure, as it prevents the wasteful reduction of 2-indanone to 2-indanol.[7] Furthermore, STAB is a safer alternative to other selective reagents like sodium cyanoborohydride, which can release toxic hydrogen cyanide gas under acidic conditions.[8]

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages within a single reaction vessel: (1) the acid-catalyzed formation of an iminium ion from 2-indanone and m-toluidine, and (2) the in-situ reduction of this intermediate by STAB. The resulting free amine is then isolated and converted to its hydrochloride salt.

G start 2-Indanone + m-Toluidine hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺ (cat.) iminium Iminium Ion Intermediate hemiaminal->iminium - H₂O reduction Hydride Transfer from STAB iminium->reduction product Amine Free Base reduction->product salt_formation Protonation with HCl product->salt_formation final_product Hydrochloride Salt salt_formation->final_product

Caption: Mechanistic workflow of the reductive amination process.

Materials, Safety, and Equipment

Reagent and Solvent Data

All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

Reagent/SolventCAS No.FormulaMW ( g/mol )Key Hazards
2-Indanone615-13-4C₉H₈O132.16Irritant
m-Toluidine108-44-1C₇H₉N107.15Toxic, Combustible, Environmental Hazard
Sodium Triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆211.94Water-reactive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile, Suspected Carcinogen
Hydrochloric acid (2.0 M in Ether)7647-01-0HCl36.46Corrosive, Flammable (ether)
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01None
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37None
Diethyl Ether60-29-7C₄H₁₀O74.12Highly Flammable, Peroxide-former
Mandatory Safety Precautions

Due to the hazardous nature of the reagents, this entire protocol must be executed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, splash-proof chemical safety goggles, and nitrile gloves are mandatory at all times.

  • m-Toluidine Handling: This substance is toxic by all routes of exposure. [9][10]Avoid inhalation of vapors and any contact with skin. Use a syringe or cannula for transfers. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention. [11]* STAB Handling: Sodium triacetoxyborohydride reacts with water and moisture to release hydrogen gas. Dispense quickly and avoid exposure to humid air. Quench reactions carefully.

  • Solvent Handling: Dichloromethane and diethyl ether are volatile and flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste.

Required Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale.

Part 1: One-Pot Synthesis of the Amine Free Base
  • Reaction Setup: To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.32 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add dichloromethane (DCM, 80 mL) to dissolve the solid. To this solution, add m-toluidine (1.18 g, 1.1 mL, 11.0 mmol, 1.1 equiv.) via syringe. Stir the resulting mixture for 20 minutes at room temperature.

    • Causality Note: Using a slight excess of the amine helps to drive the imine formation equilibrium forward.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv.) to the reaction mixture in three equal portions over 15 minutes.

    • Expertise Note: Portion-wise addition of STAB is critical to control the initial effervescence (hydrogen gas evolution from trace moisture) and any potential exotherm. A gentle N₂ or argon atmosphere can be used but is not strictly necessary if the addition is performed promptly.

  • Reaction Monitoring: Seal the flask with a septum and let the reaction stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent), observing the consumption of 2-indanone.

Part 2: Work-up and Isolation
  • Quenching: After the reaction is complete, carefully pour the mixture into a 500 mL beaker containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

    • Trustworthiness Note: This step neutralizes any remaining acetic acid from the STAB and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 40 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). This removes water-soluble impurities and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine free base as an oil or semi-solid.

Part 3: Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude amine free base in approximately 50 mL of anhydrous diethyl ether. If the crude product does not fully dissolve, add the minimum amount of ethyl acetate to achieve a clear solution.

  • Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Self-Validation: The formation of a solid precipitate is a primary indicator of successful salt formation. The pH of the solution can be checked with moist pH paper; a highly acidic pH indicates an excess of HCl.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool it in an ice bath for another 30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove any soluble impurities. Dry the product under high vacuum for several hours to yield the final N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine hydrochloride.

Characterization and Validation (Trustworthiness)

To ensure the identity and purity of the synthesized compound, the following analytical characterization is required.

  • Appearance: White to off-white crystalline solid.

  • Yield (Typical): 75-85%.

  • Melting Point: Determine using a calibrated melting point apparatus.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a broad singlet for the amine protons (N-H₂⁺), distinct aromatic multiplets for the indenyl and tolyl protons, aliphatic signals for the indenyl CH and CH₂ groups, and a singlet for the tolyl methyl group.

  • FT-IR (ATR): Key peaks should be observed for N-H stretching (broad, ~2400-3000 cm⁻¹ for the ammonium salt), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and aromatic C=C bending (~1450-1600 cm⁻¹).

  • Mass Spectrometry (ESI+): The analysis of the free base should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight of C₁₆H₁₇N (m/z = 224.14).

Experimental Workflow and Data Summary

G cluster_synthesis Part 1: Synthesis cluster_workup Part 2: Work-up cluster_purification Part 3: Purification a 1. Dissolve 2-Indanone and m-Toluidine in DCM b 2. Add STAB in portions a->b c 3. Stir at RT for 16-24h b->c d 4. Quench with Sat. NaHCO₃ c->d e 5. Extract with DCM d->e f 6. Wash with H₂O/Brine e->f g 7. Dry (MgSO₄) and Concentrate f->g h 8. Dissolve crude amine in Diethyl Ether g->h i 9. Add HCl/Ether to precipitate salt h->i j 10. Filter and Wash with cold Ether i->j k 11. Dry under vacuum j->k l l k->l Final Product for Characterization

Caption: Step-by-step experimental workflow diagram.

Table 2. Summary of Reagent Quantities.

Reagent Moles (mmol) Mass (g) Volume (mL) Equivalents
2-Indanone 10.0 1.32 N/A 1.0
m-Toluidine 11.0 1.18 1.1 1.1
STAB 15.0 3.18 N/A 1.5
DCM N/A N/A 80 Solvent

| 2.0 M HCl/Ether | Variable | N/A | As needed | Reagent |

References

  • Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]

  • Google Patents. (2003). WO2003076387A2 - Process for preparing 2-aminoindan derivatives.
  • Deepak Nitrite Limited. (2021). Safety Data Sheet: m-Toluidine. Retrieved from [Link]

  • ChemSRC. (2026). M-Toluidine - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Google Patents. (2021). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Loba Chemie. (2015). M-TOLUIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (2016). CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2.
  • Google Patents. (1993). JPH0597778A - Method for producing 2-aminoindane and salts thereof.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Indanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Young, J. (2022). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]

  • Deventer, K., et al. (2019). Gas chromatography-mass spectrometry of eight aminoindanes. PubMed. Retrieved from [Link]

  • UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]

Sources

In vitro assay protocols for testing N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Introduction & Compound Overview

N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine (hereafter referred to as N-m-Tolyl-2-AI ) is a rigidified N-aryl-2-aminoindane derivative. Structurally, it consists of an indane scaffold with an amine at the 2-position, substituted with a meta-tolyl (3-methylphenyl) group.

Scientific Context: The 2-aminoindane (2-AI) scaffold is a "privileged structure" in neuropharmacology, serving as a rigid analogue of amphetamine and phenethylamine. While unsubstituted 2-AI is a monoamine releasing agent, N-arylation significantly alters the pharmacological profile. Based on Structure-Activity Relationship (SAR) data of analogous N-substituted aminoindanes, N-m-Tolyl-2-AI is predicted to exhibit activity as:

  • Monoamine Transporter Modulator: Potentially acting as a reuptake inhibitor for Dopamine (DAT), Norepinephrine (NET), or Serotonin (SERT).

  • NMDA Receptor Antagonist: N-aryl-2-aminoindanes share structural overlap with aptiganel-like neuroprotective agents.

This Application Note provides a standardized, high-throughput compatible workflow for profiling the binding affinity, functional potency, and metabolic stability of N-m-Tolyl-2-AI .

Physicochemical Properties (Predicted)
  • Molecular Formula: C₁₆H₁₇N

  • Molecular Weight: 223.31 g/mol

  • LogP: ~4.2 (High lipophilicity; likely blood-brain barrier permeable)

  • Solubility: Insoluble in water; soluble in DMSO (>10 mM) and Ethanol.

Safety & Reagent Handling

WARNING: As a pharmacologically active amine, N-m-Tolyl-2-AI should be treated as a potential neurotoxin and psychotropic agent until fully characterized.

  • Storage: Store solid powder at -20°C, desiccated.

  • Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Treat all assay waste as hazardous chemical waste.

Protocol A: Monoamine Transporter (MAT) Uptake Assay

Objective: To determine the inhibitory potency (


) of N-m-Tolyl-2-AI at human DAT, NET, and SERT using a fluorescent neurotransmitter mimetic.

Mechanism: This assay uses a fluorescent substrate (e.g., ASP+ or FFNs) that is actively transported into cells by MATs. If N-m-Tolyl-2-AI binds to the transporter, it blocks the uptake of the fluorophore, resulting in reduced intracellular fluorescence.

Materials
  • Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Fluorescent Probe: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide). Excitation: 475 nm / Emission: 609 nm.

  • Reference Inhibitors: Cocaine (DAT), Nisoxetine (NET), Fluoxetine (SERT).

Step-by-Step Methodology
  • Cell Seeding: Plate cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of N-m-Tolyl-2-AI in KRH buffer (Range: 1 nM to 100 µM, 8 points, half-log steps).

    • Ensure final DMSO concentration is <0.1%.

  • Pre-Incubation:

    • Remove culture medium and wash cells once with 100 µL warm KRH buffer.

    • Add 50 µL of diluted compound (or vehicle control) to wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add 50 µL of ASP+ solution (Final concentration: 5 µM) to all wells.

    • Critical Step: Perform this step rapidly or use an automated liquid handler to ensure start-time synchronization.

  • Kinetic Reading:

    • Immediately transfer plate to a fluorescence microplate reader (e.g., FLIPR or EnVision).

    • Measure fluorescence intensity every 30 seconds for 10 minutes (Ex 475nm / Em 609nm).

  • Data Analysis:

    • Calculate the slope of fluorescence increase (RFU/min) for the linear portion of the uptake curve (typically 1–5 mins).

    • Normalize slope to Vehicle Control (100% Uptake) and Background (0% Uptake, blocked by saturating reference inhibitor).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

      
      .
      

Protocol B: NMDA Receptor Binding Assay (Radioligand)

Objective: To assess if N-m-Tolyl-2-AI acts as an NMDA receptor antagonist (specifically at the channel pore or ifenprodil site), a common off-target for aryl-aminoindanes.

Materials
  • Tissue Source: Rat brain cortex membranes (rich in NMDA receptors).

  • Radioligand: [³H]-MK-801 (Channel blocker) or [³H]-Ifenprodil (NR2B selective).

  • Non-Specific Binding (NSB) Agent: 10 µM MK-801 (Dizocilpine).

  • Filtration: Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

Step-by-Step Methodology
  • Membrane Preparation: Thaw rat brain membranes and homogenize in Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup (96-well format):

    • Total Binding: 150 µL Membrane suspension + 25 µL Vehicle + 25 µL [³H]-Ligand (2 nM final).

    • NSB: 150 µL Membrane + 25 µL Unlabeled MK-801 (10 µM) + 25 µL [³H]-Ligand.

    • Test: 150 µL Membrane + 25 µL N-m-Tolyl-2-AI (various conc.) + 25 µL [³H]-Ligand.

  • Incubation:

    • Incubate for 2 hours at Room Temperature (25°C) . Note: NMDA channel blockers often have slow association/dissociation kinetics.

  • Termination:

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Scintillation Counting:

    • Dry filters, add liquid scintillant, and count radioactivity (CPM) in a Beta Counter.

  • Calculation:

    • Specific Binding = Total Binding - NSB.

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Protocol C: Metabolic Stability (Microsomal)

Objective: To predict the in vivo clearance of N-m-Tolyl-2-AI. The methyl group on the phenyl ring is a likely site for CYP450-mediated hydroxylation.

Methodology
  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) + 1 µM N-m-Tolyl-2-AI in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 mins. Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start reaction.

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquot with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time.

Visualization: Assay Workflow & Logic

The following diagram illustrates the decision matrix for profiling N-m-Tolyl-2-AI, guiding the researcher from compound preparation to target validation.

G Start Compound: N-m-Tolyl-2-AI (10 mM DMSO Stock) Dilution Serial Dilution (1 nM - 100 µM) Start->Dilution Screen_MAT Primary Screen: Monoamine Uptake (ASP+) (HEK-DAT/NET/SERT) Dilution->Screen_MAT Check_MAT Activity > 50% Inhibition? Screen_MAT->Check_MAT Hit_MAT Calculate IC50 & Ki (Potent Reuptake Inhibitor) Check_MAT->Hit_MAT Yes OffTarget Secondary Screen: NMDA Binding ([3H]-MK-801) Check_MAT->OffTarget No / Parallel ADME Metabolic Stability (Liver Microsomes) Hit_MAT->ADME OffTarget->ADME Tox Cytotoxicity (SH-SY5Y Viability) ADME->Tox

Caption: Pharmacological profiling workflow for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, prioritizing monoamine transporter screening followed by NMDA cross-reactivity and ADME/Tox assessment.

Data Reporting Template

For rigorous record-keeping, summarize results in the following format:

AssayParameterResult (Mean ± SEM)Reference ControlStatus
hDAT Uptake

(nM)
[Value]Cocaine (

nM)
TBD
hNET Uptake

(nM)
[Value]Nisoxetine (

nM)
TBD
hSERT Uptake

(nM)
[Value]Fluoxetine (

nM)
TBD
NMDA Binding

(nM)
[Value]MK-801 (

nM)
TBD
Microsomal Stability

(min)
[Value]Verapamil (Low stability)TBD

References

  • Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Generaux, C., et al. (2015). "High-throughput screening for NMDA receptor antagonists using a fluorescent imaging plate reader assay." Journal of Biomolecular Screening, 20(3), 365-374. Link

  • Nichols, D. E., et al. (1990). "Synthesis and pharmacological evaluation of some N-substituted 2-aminoindans as potential dopaminergic agents." Journal of Medicinal Chemistry, 33(9), 2501-2506. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Application Note: High-Resolution GC-MS Profiling of N-Substituted Aminoindanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-substituted aminoindanes (e.g., MDAI, 5-IAI, N-methyl-2-AI) are rigid analogues of amphetamines often distributed as New Psychoactive Substances (NPS). Their analysis presents two distinct challenges: positional isomerism (e.g., differentiating 5,6-MDAI from 4,5-MDAI) and peak tailing due to the secondary amine moiety.

This guide provides a validated protocol for the separation and identification of these compounds. Unlike standard protocols that rely solely on non-polar columns (e.g., DB-5MS), we present a dual-approach strategy:

  • Direct Analysis: Utilizing a mid-polar Rxi-624Sil MS phase for native resolution of isomers.

  • Derivatization: Utilizing PFPA (Pentafluoropropionic anhydride) to resolve isomers on standard 5%-phenyl columns while enhancing sensitivity.

Instrumentation & Materials

Reagents & Standards
  • Target Analytes: 2-aminoindane (2-AI), MDAI, 5-IAI, N-methyl-2-AI (NM-2-AI).[1]

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).[2][3][4] Note: PFPA is preferred for superior volatility of the resulting derivatives.

  • Solvents: Ethyl Acetate (LC-MS grade), Hexane.

  • Buffer: 0.1 M Carbonate buffer (pH 9.5) for liquid-liquid extraction.[3]

GC-MS Hardware Configuration
ParameterSpecificationCausality / Rationale
GC System Agilent 7890B / 8890 or equivalentHigh-precision oven ramping required for isomer resolution.
Inlet Split/Splitless (S/SL)
Liner Ultra Inert Single Taper with WoolWool promotes volatilization of high-boiling aminoindanes; Ultra Inert deactivation prevents adsorption of free amines.
Column A (Primary) Rxi-624Sil MS (30 m × 0.25 mm × 1.4 µm)Critical: The cyanopropylphenyl phase provides the unique selectivity needed to separate 4,5-MDAI and 5,6-MDAI without derivatization.
Column B (Alt) Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm)Standard forensic column; requires derivatization for full isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.

Experimental Protocols

Sample Preparation & Derivatization (PFPA)

Why Derivatize? N-substituted aminoindanes contain active hydrogen atoms on the amine group. On non-polar columns, these interact with silanol groups, causing peak tailing and sensitivity loss. Acylation with PFPA caps these sites, improving peak shape and adding mass (m/z 146) for better MS selectivity.

Step-by-Step Workflow:

  • Extraction: Aliquot 200 µL of biological sample (urine/blood) or solubilized seizure material.[3] Add 200 µL carbonate buffer (pH 9.5) and 1 mL ethyl acetate. Vortex (2 min) and centrifuge.

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under

    
     at 40°C.
    
  • Reaction: Add 50 µL PFPA and 50 µL Ethyl Acetate to the residue.

  • Incubation: Cap and heat at 70°C for 20 minutes . Note: Excessive heat can degrade thermally labile indane structures.

  • Reconstitution: Evaporate to dryness again (to remove excess acid). Reconstitute in 100 µL Ethyl Acetate. Transfer to autosampler vial.

GC Temperature Programming

The following programs are optimized to prevent co-elution of the indane backbone with solvent fronts and to resolve regioisomers.

Method A: Native Analysis (Rxi-624Sil MS)

  • Inlet: 250°C, Split ratio 25:1.

  • Oven:

    • Hold 60°C for 1.0 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Slow ramp separates isomers).

    • Hold 5.0 min.

Method B: Derivatized Analysis (Rxi-5Sil MS)

  • Inlet: 250°C, Split ratio 50:1.

  • Oven:

    • Hold 80°C for 1.0 min.

    • Ramp 15°C/min to 300°C.

    • Hold 3.0 min.

Mass Spectrometry Parameters (EI Source)
  • Transfer Line: 280°C[5]

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: m/z 40–550

  • Solvent Delay: 3.0 min (Crucial to preserve filament life from derivatizing reagents).

Data Analysis & Interpretation

Fragmentation Patterns

Aminoindanes undergo distinct fragmentation pathways in Electron Ionization (70 eV).

  • Native (Underivatized):

    • Molecular Ion (

      
      ):  Usually strong.
      
    • Tropylium Ion (

      
       91):  Characteristic of the benzyl structure.
      
    • Indene Cation (

      
       115-117):  Formed by the loss of the amine group (
      
      
      
      or
      
      
      ).
    • Example:2-AI (MW 133) shows base peaks at

      
       117 and 116.
      
  • PFPA Derivatives:

    • 
      -Cleavage:  The perfluoroacyl group directs fragmentation.
      
    • Diagnostic Ion: Loss of the pentafluoropropionyl group or cleavage adjacent to the amide nitrogen.

Isomer Differentiation Logic

The most critical forensic challenge is distinguishing 5,6-MDAI (common NPS) from 4,5-MDAI (positional isomer).

  • On Rxi-5Sil MS (Native): These co-elute. Do not use for confirmation.

  • On Rxi-624Sil MS (Native): 4,5-MDAI elutes before 5,6-MDAI.

  • Derivatized (PFPA): The steric bulk of the PFPA group amplifies structural differences, allowing baseline separation even on standard 5%-phenyl columns.

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct method based on sample type and available column.

G Start Sample Received (Suspected Aminoindane) CheckCol Check Available Column Start->CheckCol Col624 Rxi-624Sil MS Available? CheckCol->Col624 Analysis5 Analyze on Rxi-5Sil MS (Method B) CheckCol->Analysis5 Skip Derivatization? Direct Direct Injection (Method A) Col624->Direct Yes Deriv Derivatization Required (PFPA/TFAA) Col624->Deriv No (Only 5Sil/DB-5) Result1 Isomers Resolved (4,5- vs 5,6-MDAI) Direct->Result1 Native Separation Deriv->Analysis5 Analysis5->Result1 Derivatized Separation Result2 Isomers Co-elute (Inconclusive) Analysis5->Result2 Native on 5Sil

Figure 1: Decision matrix for column selection and sample preparation. Note that standard non-polar columns require derivatization for isomer resolution.

Fragmentation Pathway (2-AI)

A simplified mechanistic view of the primary fragmentation leading to the characteristic indene cation.

G M1 2-Aminoindane (M+) m/z 133 M2 Indene Cation m/z 116 M1->M2 Primary Frag Step1 - NH3 (Loss of Amine) M3 Indanyl Cation m/z 115 M2->M3 Step2 - H (Rearrangement)

Figure 2: Primary fragmentation pathway for 2-aminoindane under EI (70eV) conditions.

Validation Criteria (System Suitability)

To ensure the method is "self-validating" as per E-E-A-T standards, every run must meet these criteria:

  • Tune Check: PFTBA autotune must show

    
     69, 219, 502 with peaks symmetric and isotope ratios within ±20% of target.
    
  • Resolution Check: If analyzing MDAI, the valley between 4,5-MDAI and 5,6-MDAI (if both present in mix) must be <10% of peak height.

  • Tailing Factor: For underivatized 2-AI, the tailing factor (

    
    ) must be < 1.3. If 
    
    
    
    , perform inlet maintenance (change liner/septum) or clip column.

References

  • Rose, A. R., et al. (2023). "GC–MS analysis of eight aminoindanes using three derivatization reagents."[3][6][7] Journal of Forensic Sciences. Link

  • Cayman Chemical. "Analytical Standards for Aminoindanes." Cayman Chemical Monographs. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Recommendations, Version 8.0." SWGDRUG.org. Link

  • Brandt, S. D., et al. (2010). "Analyses of the second-generation legal highs." Drug Testing and Analysis. Link

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Aminoindanes." UNODC Publications. Link

Sources

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, a substituted 2-aminoindane derivative, represents a class of compounds with significant interest in medicinal chemistry.[1][2][3] Achieving high purity is paramount for subsequent synthetic steps and for ensuring the safety and efficacy of final products. Recrystallization is a powerful and widely used technique for the purification of solid compounds.[4][5][6] The success of this method, however, is critically dependent on the selection of an appropriate solvent or solvent system. This application note provides a comprehensive, systematic guide for researchers and drug development professionals to identify and optimize recrystallization solvents for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine, integrating theoretical principles with a robust experimental protocol.

Part 1: Theoretical Framework for Solvent Selection

First Principles of Recrystallization

The ideal recrystallization solvent must satisfy a specific set of criteria based on the differential solubility of the target compound at varying temperatures.[4][5][7] The fundamental principle is that the compound of interest should be highly soluble in the solvent at or near its boiling point, but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[7][8] This temperature-dependent solubility gradient allows for the dissolution of the crude solid in a minimum amount of hot solvent to form a saturated solution, from which pure crystals will precipitate upon cooling, leaving impurities behind in the mother liquor.

An ideal solvent should also:

  • Not react with the compound being purified.[8]

  • Either dissolve impurities readily at all temperatures or not at all, allowing for their removal by hot filtration.[7][8]

  • Possess a relatively low boiling point for easy removal from the purified crystals during the drying process.[7]

  • Be non-toxic, inexpensive, and non-flammable for safe and practical handling.[9]

Physicochemical Profile of the Target Compound

A preliminary analysis of the molecular structure of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is essential for a rational solvent selection process.

  • Polarity: The molecule possesses both non-polar and polar characteristics. The fused dihydroindene ring system and the methylphenyl group are bulky and hydrophobic. The secondary amine (-NH-) group, however, introduces polarity and is capable of acting as both a hydrogen bond donor and acceptor. This dual nature suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely to be effective.

  • Hydrogen Bonding: The presence of the secondary amine is a key feature, indicating that protic solvents (e.g., alcohols) or polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, ethyl acetate) should be considered.

  • Potential Challenges: Amines can sometimes be problematic to recrystallize, occasionally "oiling out" instead of forming crystals.[10] This occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. Strategies to mitigate this include using a larger volume of solvent or switching to a lower-boiling point solvent.

Advanced Solvent Selection: Hansen Solubility Parameters (HSP)

For a more quantitative and predictive approach, Hansen Solubility Parameters (HSP) can be employed. The HSP framework is based on the principle that "like dissolves like" and quantifies this by breaking down the total cohesive energy of a substance into three components.[11][12][13]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[14] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater compatibility. While determining the precise HSP values for a novel compound requires experimental testing with a range of known solvents, understanding this principle guides the selection of a diverse yet logical set of screening solvents to probe different regions of Hansen space.[14][15]

Part 2: Experimental Protocol for Solvent Screening

This section outlines a systematic, small-scale protocol to efficiently screen a variety of solvents.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Never heat organic solvents with an open flame; use a controlled heating source such as a hot plate or heating mantle.

Materials and Equipment
  • Crude N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Graduated pipettes or micropipettes

  • Heating source (hot plate with sand or water bath)

  • Vortex mixer

  • Ice bath

  • Candidate solvents (high purity)

Solvent Selection Rationale

Based on the physicochemical profile of the target amine, the following solvents are recommended for initial screening, covering a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale
Non-Polar Heptane, TolueneTo test solubility driven by the hydrophobic moieties.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileTo engage polar and hydrogen bond accepting functionalities.
Polar Protic Isopropanol, Ethanol, MethanolTo engage the amine via hydrogen bonding.
Step-by-Step Screening Protocol (Single Solvents)

This procedure should be performed for each candidate solvent.

  • Initial Solubility at Room Temperature:

    • Place approximately 20-30 mg of the crude compound into a clean, dry test tube.

    • Add the solvent dropwise (e.g., in 0.2 mL increments) while agitating (vortexing) at room temperature.

    • Continue adding solvent up to a total of 1.0 mL.

    • Observation: If the solid dissolves completely, the solvent is likely unsuitable as a single-solvent system because recovery will be poor.[8] Note this and proceed to the next solvent. If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Solubility at Elevated Temperature:

    • Heat the test tube containing the suspension in a water or sand bath to the boiling point of the solvent.

    • If the solid dissolves completely, this is a promising candidate solvent.

    • If the solid does not dissolve, add more hot solvent in small increments (0.2 mL) until it does, or until a maximum of 3.0 mL has been added.[8] Record the total volume required. If the solid remains insoluble, it is not a suitable solvent.

  • Crystal Formation upon Cooling:

    • Remove the test tube containing the hot, clear solution from the heat source.

    • Allow the solution to cool slowly to room temperature. Observe if crystals form. Slow cooling is crucial for the growth of large, pure crystals.[4]

    • If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[5]

    • Observation: Note the quantity and quality of the crystals (e.g., fine needles, large prisms, powder). A significant amount of crystalline solid indicates a good solvent choice. If the compound "oils out," the solvent may be unsuitable or require modification.

Protocol for Mixed-Solvent Systems

If no single solvent is ideal, a mixed-solvent system can be employed.[7] This typically involves a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in which it is highly soluble.

  • While keeping the solution hot, add the "poor" or anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in step 2.4.3.

Part 3: Data Interpretation and Process Optimization

Data Visualization and Analysis

Systematically record all observations in a table to facilitate direct comparison and selection of the optimal solvent system.

Table 1: Hypothetical Solvent Screening Data for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (in ~1 mL)Solubility at B.P. (in ~1 mL)Observations upon CoolingSuitability
Heptane0.198InsolubleSparingly SolubleFine powder, low recoveryPoor
Toluene2.4111Sparingly SolubleSolubleWell-formed needles, good recoveryPromising
Ethyl Acetate4.477SolubleVery SolubleNo crystals, even in ice bathPoor
Acetone5.156SolubleVery SolubleOiled out initially, then solid massPoor
Isopropanol 3.9 82 Sparingly Soluble Soluble Large prisms, excellent recovery Excellent
Ethanol4.378Moderately SolubleVery SolubleSmall needles, moderate recoveryGood
Methanol5.165SolubleVery SolubleNo crystals formedPoor

Based on this hypothetical data, isopropanol would be selected as the ideal solvent for a scaled-up recrystallization.

Workflow for Solvent Selection

The decision-making process for solvent selection can be visualized as a logical workflow.

Recrystallization_Workflow cluster_screening Solvent Screening Phase cluster_optimization Optimization & Scale-Up Start Crude Compound Screen Screen Single Solvents (Polar & Non-Polar) Start->Screen Decision1 Ideal Solubility Profile? Screen->Decision1 ScaleUp Scale-Up Recrystallization Decision1->ScaleUp Yes MixedSolvent Test Mixed-Solvent System Decision1->MixedSolvent No PureProduct Pure Crystalline Product ScaleUp->PureProduct Decision2 Good Crystal Formation? MixedSolvent->Decision2 Decision2->Screen No, Re-evaluate Decision2->ScaleUp Yes

Sources

Application Note: Optimizing Reductive Amination Strategies for 2-Indanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Indanone is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for central nervous system (CNS) agents such as Rasagiline (Parkinson’s disease) and Indantadol (NMDA antagonist). Unlike its isomer 1-indanone, 2-indanone presents unique synthetic challenges due to its propensity for self-condensation and the steric environment of the carbonyl group.

This Application Note provides a definitive guide to synthesizing secondary and tertiary amines from 2-indanone. We move beyond generic textbook procedures to focus on two high-fidelity protocols:

  • The "Gold Standard" Direct Method: Using Sodium Triacetoxyborohydride (STAB).[1]

  • The Lewis Acid-Mediated Method: Using Titanium(IV) Isopropoxide (

    
    ) for sterically hindered or weakly nucleophilic amines.
    

Mechanistic Insight & Reaction Pathway

Understanding the failure modes of 2-indanone is critical. The carbonyl at the C2 position is flanked by two benzylic methylenes, making it susceptible to enolization and subsequent aldol-like self-condensation. Therefore, rapid imine formation and controlled hydride transfer are the keys to success.

The Chemoselective Pathway

The following diagram illustrates the critical decision points and mechanistic flow for selecting the correct protocol.

ReductiveAmination Start 2-Indanone + Amine Decision Amine Properties? Start->Decision RouteA Method A: STAB (Direct) Decision->RouteA Basic/Primary Amine Acid Tolerant RouteB Method B: Ti(OiPr)4 (Indirect/One-Pot) Decision->RouteB Weak Nucleophile Sterically Hindered IntermedA Hemiaminal Equilibrium RouteA->IntermedA AcOH Catalysis IntermedB Titanium-Complex Activation RouteB->IntermedB Lewis Acid Dehydration Iminium Iminium Ion (Electrophile) IntermedA->Iminium -H2O IntermedB->Iminium Rapid Product 2-Aminoindane Derivative Iminium->Product Hydride Transfer (Fast) Iminium->Product NaBH4 Reduction

Figure 1: Decision matrix and mechanistic flow for 2-indanone reductive amination. Method A relies on acid catalysis; Method B relies on Lewis acid activation and water scavenging.

Method A: The STAB Protocol (Direct Reductive Amination)

Best For: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for iminiums over ketones.[2] It requires an acidic promoter (Acetic Acid) to facilitate iminium formation.

Protocol 1: Standard STAB Procedure

Based on the foundational work by Abdel-Magid et al. [1]

Reagents:

  • 2-Indanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vessel under

    
     atmosphere, dissolve 2-indanone (e.g., 5 mmol) in DCE (15-20 mL).
    
    • Expert Tip: DCE is preferred over DCM due to its higher boiling point and better solubility for STAB, but THF is a valid green alternative.

  • Amine Addition: Add the amine (5.5 mmol) followed immediately by Acetic Acid (5 mmol).

    • Observation: No significant exotherm should occur.

  • Reductant Addition: Add STAB (7.0 mmol) in a single portion.

    • Self-Validating Check: The reaction may bubble slightly (

      
       evolution from moisture). If vigorous bubbling occurs, your solvent was wet.
      
  • Incubation: Stir at room temperature for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or LCMS. Look for the disappearance of the 2-indanone peak (UV 254 nm).

  • Quench: Quench by adding saturated aqueous

    
     until pH > 8.
    
    • Why? This neutralizes the acetic acid and breaks down boron complexes.

  • Workup: Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Typical Yield: 85–95%

Method B: The Titanium(IV) Isopropoxide Protocol[3]

Best For: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or when acid-sensitive groups are present. Mechanism:


 acts as a dual-function reagent: it serves as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Protocol 2: Lewis Acid-Mediated Amination

Adapted from Bhattacharyya et al. [2]

Reagents:

  • 2-Indanone (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.0 equiv) OR Sodium Cyanoborohydride (if selectivity is poor)
    
  • Solvent: Neat (preferred) or THF

Step-by-Step Workflow:

  • Imine Formation (The "Curing" Phase):

    • Mix 2-indanone and the amine in a flask.

    • Add

      
       dropwise.
      
    • Stir the mixture neat (without solvent) for 1–2 hours at room temperature.

    • Self-Validating Check: The mixture will often become viscous or change color (yellow/orange) as the Titanium-amine complex forms. If the mixture solidifies, add a minimum amount of dry THF.

  • Dilution: Dilute the viscous mixture with absolute ethanol or THF (10 mL per 5 mmol scale).

  • Reduction: Add

    
     (1.0 equiv) carefully.
    
    • Note: The reaction is exothermic. Cool to 0°C if working on >1g scale.

    • Stir for 2–8 hours at room temperature.

  • The Critical Quench (Avoiding Emulsions):

    • Do NOT just add water. Titanium salts form gelatinous emulsions that are impossible to filter.

    • Correct Method: Add 1M NaOH or aqueous ammonia (2M) slowly. Stir vigorously until a white, granular precipitate (

      
      ) forms.
      
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Workup: The filtrate will separate into layers. Collect the organic phase, dry, and concentrate.[3][4]

Typical Yield: 75–90% (often higher for difficult substrates than Method A).

Comparative Analysis & Data Summary

The following table summarizes the performance characteristics of the two primary methods for 2-indanone derivatives.

FeatureMethod A (STAB)Method B (Ti(OiPr)4)
Primary Mechanism Acid-catalyzed direct reductionLewis-acid dehydration / Indirect reduction
Key Reagent

/ AcOH

/

Amine Scope Primary, unhindered secondaryHindered, Anilines, Acid-sensitive
Water Tolerance Low (requires anhydrous solvent)High (Ti scavenges water)
Selectivity Excellent (Mono-alkylation)Good (Requires careful stoichiometry)
Workup Difficulty Low (Simple extraction)Moderate (Requires filtration of Ti salts)
Cost Moderate (STAB is pricier)Low (

is cheap)

Troubleshooting & Optimization

Issue: Dialkylation (Over-reaction)
  • Cause: The secondary amine product is more nucleophilic than the starting primary amine.

  • Solution: Use Method A (STAB). The steric bulk of the acetoxy groups on boron suppresses the reaction with the secondary amine product. Alternatively, use a large excess of the amine (3–5 equiv) if the amine is cheap.

Issue: Low Conversion of 2-Indanone
  • Cause: Equilibrium favors the ketone + amine rather than the imine (common with 2-indanone due to stability).

  • Solution: Switch to Method B. The

    
     effectively removes water from the equilibrium, forcing imine formation.
    
Issue: "Gel" formation during workup (Method B)
  • Cause: Improper quenching of Titanium.

  • Solution: Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) during the quench. It complexes Titanium effectively, breaking the emulsion.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Troubleshooting & Optimization

Technical Support Case: Yield Optimization for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SYN-042 Status: Resolved / Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Hidden" Equilibrium Problem

You are experiencing low yields in the synthesis of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine . This is a common issue when coupling 2-indanone with anilines.

The core failure mode is rarely the reduction step itself; it is the unfavorable equilibrium of imine formation . 2-Indanone is sterically congested and prone to enolization/self-condensation, while 3-methylaniline is a moderately weak nucleophile. Standard reductive amination conditions (NaBH₄/MeOH) often lead to direct reduction of the ketone to 2-indanol (a dead-end byproduct) before the imine can form.

This guide provides two validated protocols:

  • Standard Optimization (STAB-AcOH): For moderate yield improvements.

  • Advanced Protocol (Ti(OiPr)₄): The "Yield Booster" for difficult substrates.

Part 1: Diagnostic Workflow & Decision Tree

Before altering your chemistry, determine your specific failure mode using this logic flow.

ReactionLogic Start Analyze Crude Mixture (LCMS/NMR) Check1 Is 2-Indanol present? Start->Check1 Check2 Is Starting Material (Ketone) remaining? Check1->Check2 No Issue1 ISSUE: Direct Reduction Imine formation is too slow. Check1->Issue1 Yes (>10%) Issue2 ISSUE: Stalled Equilibrium Water is inhibiting reaction. Check2->Issue2 Yes Issue3 ISSUE: Decomposition 2-Indanone is unstable. Check2->Issue3 No (Complex mixture) Sol1 SOLUTION: Switch to STAB (Selectivity) or Ti(OiPr)4 Issue1->Sol1 Sol2 SOLUTION: Add Molecular Sieves or Dean-Stark Trap Issue2->Sol2 Sol3 SOLUTION: Freshly sublime 2-indanone before use. Issue3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in reductive amination.

Part 2: Validated Protocols

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: Routine synthesis where 50-70% yield is acceptable. This method uses Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is mild and will not reduce the ketone significantly in the presence of acetic acid, allowing the imine to form and reduce selectively.

Reagents:

  • 2-Indanone (1.0 equiv)

  • 3-Methylaniline (1.1 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step:

  • Mix: In a dry flask under N₂, dissolve 2-indanone and 3-methylaniline in DCE (0.2 M concentration).

  • Acidify: Add Acetic Acid. Stir for 15-30 minutes. Note: This catalyzes imine formation.[2][3]

  • Reduce: Add STAB in one portion.

  • Monitor: Stir at Room Temperature (RT) for 12-24 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Extract: Extract with DCM. Wash organic layer with brine.

Critical Control Point: Do not use Methanol. STAB reacts with methanol to form NaBH(OMe)₃, which is less selective.

Protocol B: The "Titanium" Yield Booster

Best for: Stubborn reactions, steric hindrance, or when yields must exceed 80%. This protocol uses Titanium(IV) Isopropoxide . It acts as a Lewis Acid to force imine formation to completion before the reducing agent is added. This virtually eliminates the "2-indanol" side product.

Reagents:

  • 2-Indanone (1.0 equiv)

  • 3-Methylaniline (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv) Note: We can use the cheaper/stronger NaBH₄ here because the ketone is already consumed.

  • Solvent: THF (Anhydrous) or Neat (if liquid amine)

Step-by-Step:

  • Complexation: In a dry flask under N₂, combine 2-indanone and 3-methylaniline.

  • Add Lewis Acid: Add Ti(OiPr)₄ neat.

    • Observation: The solution may warm up or change color (yellow/orange) indicating imine complex formation.

  • Stir: Stir at RT for 4–6 hours (or 50°C for 2 hours).

    • QC Check: Take an aliquot, quench in wet CDCl₃. Check NMR. The ketone carbonyl peak (~215 ppm in C13) should be gone.

  • Dilute: Dilute with dry Ethanol or THF (required to dissolve the viscous Ti-complex).

  • Reduce: Cool to 0°C. Add NaBH₄ carefully (exothermic). Stir for 2 hours allowing to warm to RT.

  • Hydrolysis (Crucial): Add 1N NaOH or saturated Rochelle’s Salt solution.

    • Why? You must break the Ti-Nitrogen bond. A white precipitate (TiO₂) will form.

  • Filter: Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Part 3: Mechanistic Insight (Why Protocol B Works)

The following diagram illustrates the competition between the desired pathway (Imine) and the parasitic pathway (Direct Reduction).

Mechanism Ketone 2-Indanone Imine Intermediate Imine (Transient) Ketone->Imine Equilibrium (Slow) Waste 2-Indanol (Impurity) Ketone->Waste Direct Reduction (Fast if NaBH4 used early) Amine 3-Methylaniline Amine->Imine TiComplex Ti-Activated Imine (Stable & Formed) Imine->TiComplex Ti(OiPr)4 Traps Imine Product Target Amine (Yield) Imine->Product Reduction TiComplex->Product NaBH4

Figure 2: The Titanium protocol (Green path) traps the intermediate, preventing the ketone from being available for direct reduction (Red path).

Part 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Gel formation during workup Titanium salts are not fully hydrolyzed.Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 1 hour until layers separate cleanly.
Low Conversion (Ketone remains) Equilibrium is favoring the ketone; water is present.Add 4Å Molecular Sieves to the reaction during the imine formation step.
Product is an oil that won't crystallize Common for these aniline derivatives.Convert to the HCl salt : Dissolve crude oil in Et₂O, add 2M HCl in Et₂O dropwise. The salt usually precipitates instantly.
"Over-alkylation" (Tertiary amine) Rare for 2-indanone due to sterics, but possible.Ensure you are using a slight excess of amine (1.1 equiv) relative to ketone, not the other way around.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[2][4][6]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.[6]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[2][7] Journal of Organic Chemistry, 1995 , 60, 4928–4929.

Sources

Stability of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine. It addresses common questions and troubleshooting scenarios related to its stability under physiological conditions, offering both theoretical understanding and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine under physiological conditions?

A1: The primary stability concerns for this compound, a secondary amine with aromatic and aliphatic components, revolve around two main areas:

  • Enzymatic Degradation: The most significant factor is metabolism by enzymes present in biological matrices like plasma and liver microsomes. The secondary amine and the aromatic rings are susceptible to various Phase I and Phase II metabolic reactions. Instability can lead to rapid clearance, short half-life, and consequently, poor in vivo efficacy.[1][2]

  • Chemical Degradation: Although generally less pronounced than enzymatic degradation, factors like pH and oxidation can influence stability. The amine group provides a site for potential oxidation, and extreme pH values could affect the compound's integrity, though this is less of a concern at physiological pH (around 7.4).

Understanding these liabilities early in the drug discovery process is crucial for interpreting bioactivity data and guiding structural modifications to enhance stability.[2][3]

Q2: What are the predicted metabolic pathways for this compound?

A2: Based on its structure, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine is likely to undergo several common metabolic transformations catalyzed primarily by Cytochrome P450 (CYP450) enzymes in the liver.

Key predicted pathways include:

  • N-dealkylation: Cleavage of the bond between the nitrogen and the indenyl group or the methylphenyl group, although the latter is less likely.

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings (both the indane and methylphenyl moieties) or at aliphatic positions on the indane ring system.[4][5]

  • N-oxidation: Direct oxidation of the secondary amine to form a hydroxylamine metabolite.[6][7] This can sometimes lead to the formation of metabolic-intermediate complexes with CYP450 enzymes.[6][7]

  • Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups or the amine itself can be conjugated with polar molecules like glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[8]

The diagram below illustrates these potential metabolic routes.

Metabolic Pathways cluster_0 Phase I Metabolism (CYP450, FMO) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent N-(3-methylphenyl)-2,3-dihydro- 1H-inden-2-amine N_Dealkylation N-Dealkylation Product (2-aminoindane) Parent->N_Dealkylation N-Dealkylation Hydroxylation Aromatic/Aliphatic Hydroxylation Product Parent->Hydroxylation Hydroxylation N_Oxidation N-Hydroxylamine Metabolite Parent->N_Oxidation N-Oxidation Conjugation Glucuronide or Sulfate Conjugate Hydroxylation->Conjugation Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Q3: How do I experimentally determine the stability of this compound in plasma?

A3: An in vitro plasma stability assay is the standard method.[9] This experiment measures the disappearance of the parent compound over time when incubated with plasma at physiological temperature (37°C). The output is typically expressed as the percentage of compound remaining over time and the calculated half-life (t½).[1][10]

The fundamental principle is to mix the compound with plasma from a relevant species (e.g., human, rat, mouse), take samples at various time points, stop the enzymatic reactions, and then quantify the remaining compound using LC-MS/MS.[10][11] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: My compound shows high stability in buffer at pH 7.4 but degrades rapidly in plasma. What does this indicate?

A4: This is a classic sign of enzymatic degradation.[2][9] Plasma contains various enzymes, such as esterases and amidases, that can metabolize drug candidates. Since your compound is stable in a simple buffer solution (which lacks these enzymes), the rapid degradation in plasma strongly suggests that the compound is a substrate for one or more of these plasma enzymes. This finding is critical, as it predicts that the compound may have a short half-life in vivo.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability experiments.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates. 1. Inconsistent pipetting. 2. Compound precipitation in plasma or buffer. 3. Inconsistent timing of reaction quenching.1. Calibrate pipettes. Use reverse pipetting for viscous solutions like plasma. 2. Check compound solubility at the final incubation concentration. The final DMSO concentration should typically be low (e.g., <1%).[10] 3. Prepare a master mix and aliquot at precise time points. Ensure rapid and thorough mixing with the quenching solution (e.g., acetonitrile).
Compound appears more than 100% stable (e.g., 115% remaining at T=30 min). 1. Analytical variability (LC-MS/MS). 2. Matrix effects affecting ionization of the analyte or internal standard. 3. Transesterification of a prodrug if using methanol to quench.[9]1. Review the performance of the analytical method. Check the calibration curve and quality controls. 2. Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix vs. neat solution. Adjust the sample preparation method if necessary (e.g., use solid-phase extraction). 3. Use acetonitrile instead of methanol as the quenching solvent.[9]
Rapid degradation observed even at the T=0 time point. 1. Extremely rapid, non-enzymatic degradation in the plasma matrix. 2. Strong, non-specific binding to plasticware. 3. The compound is exceptionally unstable and degrades during sample processing.1. Prepare T=0 samples by adding the quenching solution before adding the compound to the plasma. This provides a true 100% reference. 2. Use low-binding plates and pipette tips. 3. Keep samples on ice during processing and minimize time between quenching and analysis.
No degradation observed, but in vivo data shows rapid clearance. 1. The primary clearance mechanism is not plasma-based but hepatic (liver). 2. The compound is cleared via other mechanisms (e.g., renal excretion).1. The plasma stability assay does not account for metabolism by liver enzymes like CYP450s.[2] You must perform a liver microsomal stability assay to assess hepatic clearance. 2. Consider performing studies to evaluate renal clearance or biliary excretion.

Below is a decision tree to help navigate troubleshooting.

Troubleshooting Flowchart Start Problem with Stability Data? Var High Variability? Start->Var Over100 >100% Remaining? Start->Over100 T0_Deg Degradation at T=0? Start->T0_Deg No_Deg Stable In Vitro, Unstable In Vivo? Start->No_Deg Var_Sol Check Pipetting Check Solubility Standardize Quenching Var->Var_Sol Over100_Sol Review Analytical Method Evaluate Matrix Effects Use Acetonitrile to Quench Over100->Over100_Sol T0_Deg_Sol Prepare T=0 Correctly Use Low-Bind Plates Keep Samples Cold T0_Deg->T0_Deg_Sol No_Deg_Sol Perform Liver Microsomal Stability Assay No_Deg->No_Deg_Sol

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for determining the stability of a test compound in plasma. It is designed as a self-validating system by including appropriate controls.

1. Objective: To determine the rate of degradation of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine in plasma over a 2-hour period at 37°C.

2. Materials:

  • Test Compound Stock: 1 mM in DMSO.

  • Control Compounds: Propranolol (stable), Propantheline (unstable).

  • Plasma: Pooled human plasma (or other species as required), stored at -80°C.

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, 100 ng/mL).

  • 96-well incubation plates (low-binding).

  • 96-well collection plates.

  • Shaking incubator set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

3. Experimental Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Thaw Plasma on Ice P2 Prepare Compound Working Solutions P1->P2 I1 Pre-warm Plasma Plate to 37°C I2 Initiate Reaction by Adding Compound to Plasma (Final 1 µM) I1->I2 I3 Incubate at 37°C with Shaking I2->I3 S1 At Time Points (0, 5, 15, 30, 60, 120 min) Transfer Aliquot to Quenching Solution I3->S1 S2 Vortex to Mix and Precipitate Proteins A1 Centrifuge to Pellet Proteins S2->A1 A2 Transfer Supernatant A1->A2 A3 Analyze by LC-MS/MS A2->A3 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation

Caption: Workflow for the in vitro plasma stability assay.

4. Step-by-Step Procedure:

  • Preparation:

    • Thaw frozen plasma slowly on ice. Once thawed, centrifuge at ~2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant.

    • Prepare a 40 µM working solution of the test compound by diluting the 1 mM DMSO stock with acetonitrile/water (50:50).

  • Reaction Setup:

    • Add plasma to the wells of the 96-well incubation plate.

    • For T=0 samples: Add 150 µL of the Quenching Solution to the designated wells in the collection plate first.

    • Pre-warm the incubation plate containing plasma at 37°C for 10 minutes.

  • Initiation and Incubation:

    • To initiate the reaction, add the test compound working solution to the plasma to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤0.25%.[9]

    • Immediately transfer an aliquot from the incubation plate to the corresponding T=0 wells in the collection plate (which already contain quenching solution).

    • Place the incubation plate back into the 37°C shaking incubator.

  • Time-Point Sampling:

    • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), transfer aliquots of the incubation mixture into the collection plate containing the Quenching Solution.[9][11] Mix immediately.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

5. Data Analysis:

  • Quantify the peak area of the test compound and internal standard at each time point using LC-MS/MS.

  • Calculate the peak area ratio (Analyte/Internal Standard).

  • Determine the percent remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression of this plot is the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]

References

  • Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 21, 2026, from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). AMSbiopharma. Retrieved February 21, 2026, from [Link]

  • In Vitro ADME, Stability Test, Plasma, Rat - Pharmacology Discovery Services. (n.d.). Eurofins. Retrieved February 21, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 21, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 21, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-10.
  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International journal of pharmaceutics, 297(1-2), 110–119.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). MDPI. Retrieved February 21, 2026, from [Link]

  • ASEAN Guideline on Stability Study of Drug Product. (n.d.). ASEAN. Retrieved February 21, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved February 21, 2026, from [Link]

  • Simplified scheme of arylamine metabolism pathway. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Drug Metabolism. (n.d.). In An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 21, 2026, from [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
  • Metabolic N-Dealkylation and N-Oxidation. (2021, April 13). MDPI. Retrieved February 21, 2026, from [Link]

  • Metabolic activation routes of arylamines and their genotoxic effects. (1996). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 358(1), 1-12.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. (2018). Drug Metabolism and Disposition, 46(6), 849-859.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved February 21, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). MDPI. Retrieved February 21, 2026, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved February 21, 2026, from [Link]

  • Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion. (2024, April 19). Wiley Online Library. Retrieved February 21, 2026, from [Link]

  • What are the common problems of drug stability test. (n.d.). YENHE. Retrieved February 21, 2026, from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

Comparing potency of N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine vs. MDAI

[1]

Executive Summary

MDAI serves as the benchmark for non-neurotoxic serotonin release, exhibiting high affinity for the Serotonin Transporter (SERT) with negligible dopaminergic activity. In contrast, N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine represents a structural modification that drastically reduces amine basicity. Based on SAR principles of monoamine transporters (MATs), the N-m-Tolyl derivative is predicted to exhibit negligible potency as a monoamine releaser compared to MDAI, primarily due to the loss of the protonated nitrogen species required for substrate translocation at physiological pH.

Chemical Identity & Structural Divergence[2]

The fundamental difference lies in the substitution on the nitrogen atom. MDAI possesses a primary amine, whereas the target molecule is an N-aryl derivative (an aniline analog).

FeatureMDAI N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Common Name MDAIN-m-Tolyl-2-AI (Theoretical/NPS)
Core Scaffold 2-Aminoindane2-Aminoindane
Nitrogen Substitution Primary Amine (

)
Secondary Amine (

)
Electronic Class Aliphatic AmineAniline Derivative
Predicted pKa ~9.8 - 10.2 (Highly Basic)~4.5 - 5.5 (Weakly Basic)
Physiological State (pH 7.4) >99% Cationic (Protonated)>99% Neutral (Unprotonated)
Lipophilicity (LogP) ~1.6 (Moderate)~4.2 (High)
Pharmacological Profile & Mechanism of Action[4]
A. MDAI: The Serotonergic Benchmark

MDAI acts as a potent, selective substrate for SERT. It mimics serotonin (5-HT), entering the presynaptic neuron via the transporter and triggering the reversal of VMAT2 and SERT to release cytosolic serotonin.

  • SERT Affinity (

    
    ):  ~114 nM [1]
    
  • DAT Affinity (

    
    ):  >10,000 nM (Inactive)[1]
    
  • Mechanism: Transporter-mediated release (EC

    
     ~114 nM).
    
B. N-m-Tolyl-2-AI: The "Aniline Effect"

The addition of the 3-methylphenyl group directly to the nitrogen creates an aniline system. The lone pair of electrons on the nitrogen delocalizes into the phenyl ring, drastically lowering the pKa.

  • Transporter Interaction: Monoamine transporters (SERT/DAT/NET) generally require substrates to be positively charged (protonated) to interact with the conserved aspartate residue (Asp-98 in hSERT) in the central binding site.

  • Prediction: At pH 7.4, N-m-Tolyl-2-AI is neutral. It lacks the electrostatic anchor required for translocation.

  • Steric Hindrance: The bulky tolyl group likely clashes with the tight hydrophobic pocket of the transporter, further reducing affinity compared to the compact primary amine of MDAI.

  • Potential Off-Targets: Due to high lipophilicity and neutral state, this compound is more likely to cross cell membranes passively and may interact with intracellular targets (e.g., kinases) or allosteric GPCR sites, rather than functioning as a monoamine releaser.

Visualizing the SAR Logic (Graphviz)

The following diagram illustrates the decision tree for evaluating the potency of these two aminoindanes based on their structural properties.

GMDAIMDAI(Primary Amine)pKa_HighpKa ~10(Protonated at pH 7.4)MDAI->pKa_HighTargetN-(3-methylphenyl)-2-AI(N-Aryl / Aniline)pKa_LowpKa ~5(Neutral at pH 7.4)Target->pKa_LowIonPairForms Ionic Bondwith SERT Asp-98pKa_High->IonPairElectrostatic AttractionNoIonPairFails to FormIonic BondpKa_Low->NoIonPairLack of ChargeReleasePotent 5-HT Release(SSRA Activity)IonPair->ReleaseInactiveInactive at Transporter(Potential Off-Target Effect)NoIonPair->Inactive

Caption: Mechanistic divergence between MDAI and N-m-Tolyl-2-AI based on amine basicity and transporter binding requirements.

Experimental Validation Protocols

To empirically confirm the potency difference, the following self-validating protocols are recommended.

Experiment A: In Vitro Monoamine Uptake Inhibition

Objective: Determine if N-m-Tolyl-2-AI interacts with SERT/DAT/NET.

  • Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids.

  • Control: Use MDAI (positive control for SERT) and Cocaine (non-selective inhibitor).

  • Assay: Incubate cells with [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine in the presence of increasing concentrations (

    
     to 
    
    
    M) of the test compounds.
  • Measurement: Lyse cells and measure accumulated radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     values using non-linear regression.
    
    • Expected Result (MDAI):

      
       nM (SERT).
      
    • Expected Result (N-m-Tolyl-2-AI):

      
       nM (Inactive).[1]
      
Experiment B: Synaptosomal Release Assay

Objective: Distinguish between a Releaser (substrate) and a Blocker.

  • Substrate: Rat brain synaptosomes pre-loaded with [³H]-5-HT.

  • Workflow: Perfusion of synaptosomes with test compound.

  • Differentiation:

    • If release occurs without electrical stimulation

      
      Releaser  (Like MDAI).
      
    • If release is blocked or unchanged

      
      Inhibitor/Inactive .
      
  • Validation: Co-incubate with a known reuptake inhibitor (e.g., Fluoxetine). If the test compound is a releaser (like MDAI), Fluoxetine should block its effect (as it prevents entry).

Summary of Potency Data
MetricMDAI (Experimental) [1,2]N-m-Tolyl-2-AI (Predicted)
SERT

~400 nM> 10,000 nM
DAT

> 10,000 nM> 10,000 nM
NET

~1,000 nM> 10,000 nM
5-HT Release (

)
~114 nMInactive
Neurotoxicity Non-neurotoxicUnknown (Likely cytotoxicity risk due to aniline moiety)
References
  • Nichols, D. E., et al. (1990). "Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)." Journal of Medicinal Chemistry.

  • Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives." Journal of Medicinal Chemistry.

  • Simmler, L. D., et al. (2013).[2] "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology.

A Comparative Analysis of the Neurotoxic Profiles of Aminoindanes and Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted amphetamines, such as methamphetamine (METH) and 3,4-methylenedioxymethamphetamine (MDMA), are widely recognized for their significant neurotoxic effects, primarily targeting dopaminergic and serotonergic systems. This neurotoxicity is a major public health concern and a limiting factor in their potential therapeutic applications. In contrast, aminoindane derivatives, which are structurally related, conformationally restricted analogues of amphetamines, have been developed with the aim of retaining some of the psychoactive effects of amphetamines while minimizing or eliminating their neurotoxic sequelae. This guide provides a detailed comparison of the neurotoxic profiles of these two classes of compounds, grounded in experimental data, to elucidate the key mechanistic differences and inform future research and drug development.

Introduction: The Quest for Safer Psychoactive Compounds

The potent psychostimulant and entactogenic effects of amphetamines are mediated by their interaction with monoamine transporters, leading to a massive release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). However, this same mechanism is intricately linked to their neurotoxicity. Chronic use of amphetamines like METH is associated with long-term damage to the central nervous system, leading to cognitive deficits, psychiatric symptoms, and motor dysfunction.[1] This has spurred the development of alternative compounds, such as aminoindanes, which were designed to be non-neurotoxic analogues.[2] One of the most studied aminoindanes, 5,6-methylenedioxy-2-aminoindane (MDAI), was synthesized to mimic the entactogenic effects of MDMA without inducing the same level of serotonergic damage.[2][3] This guide will dissect the molecular and cellular mechanisms underlying the neurotoxicity of amphetamines and compare them with the available data on aminoindanes.

The Neurotoxic Cascade of Amphetamines

The neurotoxicity of amphetamines is a multifactorial process involving a cascade of interconnected events that lead to the degeneration of monoaminergic nerve terminals.[4][5] High doses of METH, for instance, are neurotoxic to dopaminergic and, to a lesser extent, serotonergic neurons.[6]

Key Mechanisms of Amphetamine Neurotoxicity:

  • Oxidative Stress: A primary driver of amphetamine-induced neurotoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] This occurs through multiple pathways, including the autoxidation of excess cytosolic dopamine, which is displaced from synaptic vesicles by amphetamines.[9][10] This process leads to the formation of toxic dopamine-quinones and subsequent oxidative damage to lipids, proteins, and DNA.[1][9]

  • Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS generation.[1][7] This energy crisis further exacerbates neuronal damage.

  • Excitotoxicity: Amphetamines can cause an excessive release of the excitatory neurotransmitter glutamate.[7][11] This leads to overactivation of glutamate receptors, such as NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[11][12] Elevated intracellular Ca2+ activates a host of neurotoxic downstream pathways, including the production of nitric oxide and the activation of proteases.[12]

  • Neuroinflammation: The use of amphetamines triggers the activation of microglia and astrocytes, the brain's resident immune cells.[8][13] Activated glia release pro-inflammatory cytokines and other reactive species, which contribute to neuronal injury.[12][13]

  • Hyperthermia: Amphetamine use is often associated with a significant increase in body temperature, which can exacerbate all of the aforementioned neurotoxic mechanisms.[7]

The Neurotoxicity Profile of Aminoindanes: A Safer Alternative?

Aminoindanes were specifically designed to circumvent the neurotoxic effects of amphetamines.[14] The primary hypothesis for their reduced toxicity lies in their distinct pharmacological profile, particularly their selectivity for the serotonin transporter (SERT) and reduced impact on dopamine release.[15]

  • Reduced Dopamine Involvement: Unlike MDMA, which potently releases both serotonin and dopamine, some aminoindanes like MDAI are selective serotonin releasing agents with minimal effect on dopamine levels.[15][16] It is believed that the simultaneous, robust release of both serotonin and dopamine is a critical factor in the serotonergic neurotoxicity of MDMA-like drugs.[17] By avoiding significant dopamine release, aminoindanes may bypass the primary source of oxidative stress seen with amphetamines.[16]

  • Structural Constraints: The rigid, cyclic structure of the aminoindane core, which can be viewed as a conformationally restricted analogue of amphetamine, may also contribute to its altered pharmacology and reduced toxicity.[18][19]

While often described as "non-neurotoxic," it is crucial to note that some studies suggest that aminoindanes are not entirely benign.[3] Weak serotonergic neurotoxicity has been observed with MDAI, particularly with chronic use or when combined with amphetamine.[3] Some research has also pointed to potential selective neurotoxicity for MDAI, which may be exacerbated when used in combination with other drugs.[20]

In contrast to the neurotoxic potential of some psychoactive aminoindanes, other derivatives of this scaffold have demonstrated neuroprotective properties. For instance, 1-(R)-aminoindan, the major metabolite of the anti-Parkinson's drug rasagiline, has shown neuroprotective and anti-apoptotic effects in various models of neurodegeneration.[21][22] This compound has been shown to up-regulate neurotrophic factors and anti-apoptotic proteins.[23][24]

Comparative Data Summary

FeatureAmphetamines (e.g., METH, MDMA)Aminoindanes (e.g., MDAI)
Primary Mechanism Monoamine releasing agent (DA, 5-HT, NE)[25]Primarily a selective serotonin releasing agent[15]
Dopamine Release High[9]Low to negligible[16]
Oxidative Stress Significant, primarily from dopamine autoxidation[1][7]Markedly reduced due to low dopamine release[16]
Serotonergic Neurotoxicity Well-established, particularly for MDMA and MDA[6][26][27]Substantially lower than MDMA, but weak toxicity possible[3]
Mitochondrial Dysfunction Documented contributor to neurotoxicity[7][11]Less evidence of direct mitochondrial impairment
Excitotoxicity Contributes to neuronal damage[7][11]Not a primary reported mechanism
Neuroinflammation Significant activation of microglia and astrocytes[8][13]Less characterized, but likely reduced

Visualizing the Mechanistic Divergence

Signaling Pathways of Neurotoxicity

The following diagram illustrates the proposed divergent pathways of neurotoxicity for a classic amphetamine (MDMA) versus a representative aminoindane (MDAI).

G cluster_0 Amphetamine (MDMA) Pathway cluster_1 Aminoindane (MDAI) Pathway MDMA MDMA SERT_DAT SERT & DAT Reversal MDMA->SERT_DAT DA_5HT_Release ↑↑ Dopamine & Serotonin Release SERT_DAT->DA_5HT_Release Cytosolic_DA ↑ Cytosolic Dopamine DA_5HT_Release->Cytosolic_DA Excitotox Excitotoxicity DA_5HT_Release->Excitotox DA_Oxidation Dopamine Autoxidation Cytosolic_DA->DA_Oxidation ROS Reactive Oxygen Species (ROS) DA_Oxidation->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Neuroinflam Neuroinflammation ROS->Neuroinflam Neurotoxicity Serotonergic Axon Terminal Damage ROS->Neurotoxicity Mito_Dys->Neuroinflam Excitotox->Neuroinflam Neuroinflam->Neurotoxicity MDAI MDAI SERT_rev Selective SERT Reversal MDAI->SERT_rev Serotonin_Release ↑ Serotonin Release SERT_rev->Serotonin_Release Low_DA Minimal Dopamine Release SERT_rev->Low_DA Low_Toxicity Low/No Neurotoxicity Serotonin_Release->Low_Toxicity Reduced_ROS Reduced Oxidative Stress Low_DA->Reduced_ROS Reduced_ROS->Low_Toxicity

Caption: Divergent neurotoxic pathways of MDMA vs. MDAI.

Experimental Protocols for Assessing Neurotoxicity

The following are standardized protocols for evaluating the neurotoxic potential of novel compounds in comparison to established neurotoxins like methamphetamine.

Protocol 1: In Vitro Assessment of Oxidative Stress in SH-SY5Y Cells

This protocol measures the generation of reactive oxygen species (ROS), a key indicator of oxidative stress-mediated neurotoxicity.

Objective: To quantify intracellular ROS production in a human neuroblastoma cell line following exposure to test compounds.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Exposure:

    • Prepare stock solutions of test compounds (e.g., methamphetamine, MDAI) in sterile water or DMSO.

    • Dilute the stock solutions in culture medium to achieve the final desired concentrations (e.g., 1 µM to 1 mM).

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle-only control group.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • ROS Detection using DCFDA:

    • Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium.

    • After the incubation period, remove the compound-containing medium and wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate the plate at 37°C for 45 minutes, protected from light. Causality: DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with warm PBS to remove excess dye.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Express the results as a percentage of the vehicle-treated control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

Experimental Workflow Diagram

G cluster_workflow In Vitro ROS Assay Workflow A 1. Seed SH-SY5Y Cells (96-well plate) B 2. Incubate 24h (Adherence) A->B C 3. Expose to Compounds (e.g., METH, MDAI, Vehicle) B->C D 4. Incubate 24h (Treatment) C->D E 5. Wash with PBS D->E F 6. Load with DCFDA dye (45 min incubation) E->F G 7. Wash with PBS F->G H 8. Read Fluorescence (Ex: 485nm, Em: 535nm) G->H I 9. Data Analysis (% of Control) H->I

Sources

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Top-N result to add to graph 6

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N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine
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N-(3-methylphenyl)-2,3-dihydro-1H-inden-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.